molecular formula C7H3ClF2O B1277862 6-Chloro-2,3-difluorobenzaldehyde CAS No. 797791-33-4

6-Chloro-2,3-difluorobenzaldehyde

Cat. No.: B1277862
CAS No.: 797791-33-4
M. Wt: 176.55 g/mol
InChI Key: YVKZXQCYLHFHIR-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3ClF2O and its molecular weight is 176.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKZXQCYLHFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431026
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797791-33-4
Record name 6-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2,3-difluorobenzaldehyde, a halogenated benzaldehyde derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route based on established chemical transformations and predicts its characteristic analytical data.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₃ClF₂OPubChem
Molecular Weight 176.55 g/mol PubChem
CAS Number 797791-33-4PubChem
Appearance Predicted: Solid-
Boiling Point Predicted: Not available-
Melting Point Predicted: Not available-
Solubility Predicted: Soluble in organic solvents-

Synthesis Pathway

A viable synthetic route to this compound is the formylation of 1-chloro-2,3-difluorobenzene. This method is analogous to the reported synthesis of similar difluorobenzaldehydes. The proposed reaction involves the lithiation of the starting material followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).

Synthesis_Workflow Starting_Material 1-Chloro-2,3-difluorobenzene Reaction_Step Directed Ortho-Metalation & Formylation Starting_Material->Reaction_Step Reagents n-Butyllithium (n-BuLi) N,N-Dimethylformamide (DMF) Reagents->Reaction_Step Intermediate Lithium Intermediate (in situ) Reaction_Step->Intermediate Generation of Workup Aqueous Workup (e.g., NH4Cl solution) Intermediate->Workup Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

  • 1-Chloro-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-chloro-2,3-difluorobenzene (1 equivalent) and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous DMF (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques. The expected results are summarized below.

Spectroscopic Data
TechniquePredicted Observations
¹H NMR - A singlet for the aldehyde proton (CHO) around δ 10.0-10.5 ppm.- Two aromatic protons appearing as multiplets or doublets of doublets in the range of δ 7.0-8.0 ppm.
¹³C NMR - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm.- Aromatic carbon signals between δ 110-160 ppm, with characteristic C-F and C-Cl couplings.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling.
Infrared (IR) Spectroscopy - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹.- C-H stretching of the aldehyde proton around 2720-2820 cm⁻¹.- C-F stretching vibrations around 1100-1300 cm⁻¹.- C-Cl stretching vibration around 600-800 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.- Fragmentation pattern showing the loss of the formyl group (-CHO) and halogen atoms.

Characterization Workflow

Characterization_Workflow Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Safety Considerations

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

  • Halogenated Aromatic Compounds: Potentially toxic and should be handled in a well-ventilated fume hood.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should consult relevant literature and safety data sheets before undertaking any experimental work.

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 6-Chloro-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines computed data with comprehensive, standardized experimental protocols for the determination of key physicochemical characteristics.

Core Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound. It is important to note that these are theoretical values and should be confirmed by experimental data.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O-
Molecular Weight 176.55 g/mol [1]
XLogP3-AA (LogP) 2.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 175.9840487 Da[1]
Monoisotopic Mass 175.9840487 Da[1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 11[1]
Formal Charge 0[1]
Complexity 153[1]

Note: The above data are computed properties and should be used as estimates pending experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

While the compound is expected to be a solid at room temperature, its boiling point at reduced pressure is a key characteristic.

Methodology: Micro Boiling Point Determination (Thiele Tube)

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

  • Apparatus: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Procedure: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped when a steady stream of bubbles is observed.

  • Data Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This corresponds to the temperature where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of standard solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) are used.

  • Procedure: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: After agitation, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at the specified temperature.

Spectroscopic Analysis

Spectroscopic data provides invaluable information about the molecular structure of the compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • ¹⁹F NMR: Crucial for this compound, it provides information on the fluorine atoms.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to elucidate the molecular structure.

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

  • Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups. For this compound, characteristic peaks for the aldehyde C=O stretch, aromatic C=C stretches, C-H bonds, C-F bonds, and C-Cl bonds are expected.

c. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: The molecules are ionized, for example, by bombardment with electrons (EI) or by creating a fine spray of charged droplets (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak (M⁺) will confirm the molecular weight, and the fragmentation pattern can provide further structural information.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Structural Elucidation cluster_3 Data Consolidation & Reporting A Compound Synthesis & Purification B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Profiling B->E F NMR Spectroscopy (1H, 13C, 19F) B->F G IR Spectroscopy B->G H Mass Spectrometry B->H I Comprehensive Data Analysis C->I D->I E->I F->I G->I H->I J Technical Data Sheet Generation I->J

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Chloro-2,3-difluorobenzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous structures. It outlines the theoretical framework for spectral analysis, predicted data, and standardized experimental protocols for synthesis and NMR analysis, intended to aid researchers in the characterization of this and structurally related compounds.

Introduction

This compound is a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Its utility as a building block stems from the unique electronic properties conferred by the chlorine and fluorine substituents on the benzene ring, which can influence molecular interactions and reactivity. Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the theoretical ¹H and ¹⁹F NMR spectral analysis of this compound.

Predicted ¹H and ¹⁹F NMR Spectral Data

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.20 - 7.40ddJ(H-4, H-5) ≈ 8.0, J(H-4, F-3) ≈ 6.0
H-57.00 - 7.20tJ(H-5, H-4) ≈ 8.0, J(H-5, F-6) ≈ 8.0
Aldehyde-H10.2 - 10.4s-

Table 2: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-135 to -145dJ(F-2, F-3) ≈ 20.0
F-3-150 to -160ddJ(F-3, F-2) ≈ 20.0, J(F-3, H-4) ≈ 6.0

Spin-Spin Coupling Network

The intricate network of spin-spin couplings between the protons and fluorine atoms is crucial for unambiguous signal assignment. A graphical representation of these interactions provides a clear roadmap for spectral interpretation.

G H4 H-4 H5 H-5 H4->H5 J(H,H) F3 F-3 H4->F3 J(H,F) F2 F-2 H5->F2 J(H,F) Aldehyde_H CHO F2->F3 J(F,F) G Start 1-Chloro-2,3-difluorobenzene Step1 Lithiation (e.g., n-BuLi, THF, -78 °C) Start->Step1 Step2 Formylation (e.g., DMF) Step1->Step2 Step3 Aqueous Workup (e.g., NH4Cl) Step2->Step3 Product This compound Step3->Product G Start Purified Compound Step1 Dissolve in CDCl3 with TMS Start->Step1 Step2 Transfer to NMR Tube Step1->Step2 Step3 Acquire 1H and 19F NMR Data Step2->Step3 Step4 Process and Analyze Spectra Step3->Step4 End Structural Elucidation Step4->End

Mass Spectrometry and Fragmentation Analysis of 6-Chloro-2,3-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 6-Chloro-2,3-difluorobenzaldehyde (C₇H₃ClF₂O). The content herein is curated for professionals in research and drug development, offering a foundational understanding of the molecule's behavior under mass spectrometric analysis, which is crucial for its identification and characterization in complex matrices.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted based on established fragmentation patterns of aromatic aldehydes and halogenated compounds.[1][2][3] The molecular ion peak and its isotopic pattern are key identifiers. Due to the presence of chlorine, the isotopic peak at M+2 is expected to have a relative abundance of approximately one-third of the molecular ion peak.[1]

The fragmentation is anticipated to be driven by the aldehyde functional group and the halogen substituents on the aromatic ring. Key fragmentation pathways include the loss of a hydrogen radical, the formyl group, and carbon monoxide.[2][4]

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Ion Formula Interpretation
176[M]⁺[C₇H₃ClF₂O]⁺Molecular Ion (³⁵Cl isotope)
178[M+2]⁺[C₇H₃³⁷ClF₂O]⁺Molecular Ion (³⁷Cl isotope)
175[M-H]⁺[C₇H₂ClF₂O]⁺Loss of a hydrogen radical from the aldehyde
147[M-CHO]⁺[C₆H₃ClF₂]⁺Loss of the formyl group
148[M-CO]⁺[C₇H₃ClF₂]⁺Loss of carbon monoxide
112[M-CHO-Cl]⁺[C₆H₃F₂]⁺Loss of a chlorine radical from the [M-CHO]⁺ fragment
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation (less likely due to substituents)

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron, typically from the oxygen of the carbonyl group, to form the molecular ion [M]⁺. The subsequent fragmentation follows logical pathways to produce stable daughter ions.

fragmentation_pathway M [C₇H₃ClF₂O]⁺ m/z = 176/178 M_minus_H [C₇H₂ClF₂O]⁺ m/z = 175 M->M_minus_H - H• M_minus_CHO [C₆H₃ClF₂]⁺ m/z = 147 M->M_minus_CHO - CHO• M_minus_CO [C₇H₃ClF₂]⁺ m/z = 148 M->M_minus_CO - CO M_minus_CHO_minus_Cl [C₆H₃F₂]⁺ m/z = 112 M_minus_CHO->M_minus_CHO_minus_Cl - Cl•

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile small molecules.[5]

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Create a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument response.

3.2. Instrumentation and Conditions

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[6]

  • Mass Analyzer Scan Range: Set the scan range from m/z 40 to 300 to encompass the molecular ion and expected fragments.

  • Ion Source Temperature: Maintain a temperature of approximately 230 °C.

  • Interface Temperature: Set the GC-MS interface temperature to around 280 °C to prevent condensation.

3.3. Gas Chromatography Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split injection can be used depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3.4. Data Analysis

  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern (Table 1) and known fragmentation rules for aromatic aldehydes.[3][7] The presence of the characteristic isotopic pattern for chlorine should be verified.[1]

Workflow for Compound Identification

The logical workflow for identifying this compound in a sample using GC-MS is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Concentration/ Dilution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Library_Search Spectral Library Comparison Mass_Spectrum->Library_Search Identification Compound Identification Fragmentation_Analysis->Identification Library_Search->Identification

Caption: Workflow for the identification of this compound.

References

An In-depth Technical Guide to 6-Chloro-2,3-difluorobenzaldehyde: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of this compound, including a detailed, representative synthesis protocol, a computationally predicted molecular structure in the absence of experimental crystallographic data, and an exploration of its applications in the synthesis of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are computationally derived from reputable chemical databases.[2]

PropertyValueSource
Molecular Formula C₇H₃ClF₂OPubChem[2]
Molecular Weight 176.55 g/mol PubChem[2]
CAS Number 797791-33-4PubChem[2]
Appearance Pale yellow to light brown solid (predicted)-
XLogP3 2.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis and Crystallization

Representative Synthesis Protocol: Formylation of 1-Chloro-2,3-difluorobenzene

This method involves the ortho-lithiation of 1-chloro-2,3-difluorobenzene followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Materials:

  • 1-Chloro-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried before use and allowed to cool under a stream of dry nitrogen.

  • Initial Solution: 1-Chloro-2,3-difluorobenzene (1 equivalent) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is slowly added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at or below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

G cluster_synthesis Synthesis Workflow 1_Chloro_2_3_difluorobenzene 1-Chloro-2,3-difluorobenzene Lithiation Lithiation (n-BuLi, THF, -78°C) 1_Chloro_2_3_difluorobenzene->Lithiation Formylation Formylation (DMF, -78°C to RT) Lithiation->Formylation Quenching_Extraction Quenching (HCl) & Workup Formylation->Quenching_Extraction Purification Purification (Chromatography/ Recrystallization) Quenching_Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

General Crystallization Protocol for Aromatic Aldehydes

Since a specific crystallization protocol for this compound is not documented, a general method for obtaining single crystals of aromatic aldehydes suitable for X-ray diffraction is provided.[3]

Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, toluene) is prepared in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator or freezer), to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at higher temperatures.

Molecular Structure (Computational)

In the absence of experimental single-crystal X-ray diffraction data, the molecular structure of this compound can be predicted using computational chemistry methods. Density Functional Theory (DFT) calculations are commonly employed for this purpose.

A recent study on the conformational landscapes of various difluorobenzaldehydes using rotational spectroscopy and theoretical calculations provides insights into the likely geometry of related molecules.[4] For 2,3-difluorobenzaldehyde, two planar conformers, syn and anti, are possible depending on the orientation of the aldehyde group relative to the fluorine atoms. The anti-conformer, where the oxygen atom is directed away from the ortho-fluorine, is predicted to be more stable.[4]

Predicted Molecular Geometry:

The geometry of this compound is expected to be largely planar, with the aldehyde group lying in the plane of the benzene ring. The presence of the ortho-fluorine atom (at position 2) may lead to a slight out-of-plane torsion of the aldehyde group to minimize steric hindrance.

Predicted Structural Parameters:

The following table presents predicted bond lengths and angles based on DFT calculations for similar substituted benzaldehydes.

ParameterPredicted Value (Å or °)
C-Cl Bond Length ~1.74 Å
C-F Bond Lengths ~1.35 Å
C=O Bond Length ~1.21 Å
C-C (aromatic) Bond Lengths ~1.39 - 1.41 Å
C-C-C (ring) Bond Angles ~118 - 122°
C-C=O Bond Angle ~124°

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][5] The specific substitution pattern of this compound makes it a valuable precursor for creating novel drug candidates with potentially enhanced biological activity, metabolic stability, and pharmacokinetic properties.

Precursor to Biologically Active Heterocycles

Aromatic aldehydes are common starting materials for the synthesis of various heterocyclic scaffolds that form the core of many drugs. For instance, benzimidazole derivatives, which can be synthesized from substituted benzaldehydes, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8]

G cluster_drug_discovery Role in Drug Discovery Starting_Material This compound Reaction Condensation/ Cyclization Reactions Starting_Material->Reaction Heterocyclic_Scaffolds Biologically Active Heterocycles (e.g., Benzimidazoles) Reaction->Heterocyclic_Scaffolds Drug_Candidates Novel Drug Candidates Heterocyclic_Scaffolds->Drug_Candidates

Caption: Conceptual role of this compound as a building block in drug discovery.

Potential for Novel Antibacterial Agents

There is growing interest in developing new classes of antibacterial agents that target essential bacterial proteins. For example, some 2,6-difluorobenzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[9] this compound could serve as a starting point for the synthesis of analogous compounds with potential antibacterial activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in drug discovery and development. While its experimental crystal structure remains to be determined, computational methods provide a reliable prediction of its molecular geometry. The representative synthesis and crystallization protocols outlined in this guide offer a practical starting point for researchers working with this compound. The unique substitution pattern of chlorine and fluorine atoms suggests that derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the area of infectious diseases and oncology. Further research into the synthesis and biological evaluation of these derivatives is warranted to fully explore their therapeutic potential.

References

A Technical Guide to the Solubility of 6-Chloro-2,3-difluorobenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Chloro-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, the general principles of aldehyde solubility suggest it is likely soluble in many organic solvents.[1]

This guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in solvents relevant to their work.

Core Data Summary

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. The isothermal saturation method followed by gravimetric analysis is a reliable and widely used technique.[2][3]

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.[4]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)

  • Screw-cap vials or flasks

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of the Solid-Liquid Suspension:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-cap vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer changing, confirming that equilibrium has been reached.[5]

  • Phase Separation:

    • Once equilibrium is achieved, allow the suspension to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) pipette or syringe. To avoid disturbing the settled solid, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the withdrawn solution through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature. This step is critical to remove any undissolved microcrystals.

Gravimetric Analysis

This method determines the mass of the dissolved solute in the known volume of the saturated solution obtained from the isothermal saturation method.[2][6]

Procedure:

  • Sample Weighing:

    • Accurately weigh a clean, dry evaporating dish or a pre-weighed vial (W1).

    • Transfer the filtered saturated solution into the pre-weighed container.

    • Accurately weigh the container with the solution (W2).

  • Solvent Evaporation:

    • Place the container in a well-ventilated fume hood to allow the solvent to evaporate. Gentle heating in a drying oven at a temperature well below the boiling point of the solute can accelerate this process. Ensure the temperature is low enough to prevent any degradation of the this compound.

  • Drying to a Constant Weight:

    • Once the solvent has completely evaporated, place the container with the solid residue in a drying oven (e.g., at 50-60 °C) for several hours to remove any residual solvent.

    • Transfer the container to a desiccator to cool to room temperature.

    • Weigh the container with the dry solute (W3).

    • Repeat the drying, cooling, and weighing steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

Calculation of Solubility:

  • Mass of the dissolved solute (m_solute): W3 - W1

  • Mass of the solvent (m_solvent): W2 - W3

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

  • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

    • Volume of the solvent (V_solvent): m_solvent / density_solvent

    • Solubility ( g/100 mL solvent): (m_solute / V_solvent) * 100

  • Molar Solubility (mol/L): (m_solute / Molecular Weight of Solute) / (V_solvent / 1000)

    • The molecular weight of this compound is 176.55 g/mol .[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal saturation and gravimetric methods.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial thermostatic_agitation Thermostatic Agitation (Constant Temperature) seal_vial->thermostatic_agitation check_equilibrium Check for Equilibrium (e.g., 24, 48, 72h) thermostatic_agitation->check_equilibrium check_equilibrium->thermostatic_agitation Not Reached settle Allow Excess Solid to Settle check_equilibrium->settle Equilibrium Reached withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_solution Filter Saturated Solution withdraw_supernatant->filter_solution weigh_solution Weigh Filtered Solution filter_solution->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent dry_solute Dry Solute to Constant Weight evaporate_solvent->dry_solute weigh_solute Weigh Dry Solute dry_solute->weigh_solute calculate_solubility Calculate Solubility (g/100mL, mol/L) weigh_solute->calculate_solubility end End calculate_solubility->end

Solubility Determination Workflow

References

A Technical Guide to the Reactivity and Electronic Effects of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 6-chloro-2,3-difluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and other advanced organic materials. The presence of three halogen substituents on the benzaldehyde scaffold significantly influences its reactivity, rendering the aromatic ring electron-deficient and the formyl group susceptible to a variety of chemical transformations. This document details the electronic effects of the chloro and fluoro groups, outlines key reaction pathways, provides representative experimental protocols, and presents available physicochemical data.

Introduction

This compound (C₇H₃ClF₂O) is a substituted aromatic aldehyde of significant interest in organic synthesis. The strategic placement of two fluorine atoms and a chlorine atom on the benzene ring, in conjunction with the electron-withdrawing aldehyde group, creates a molecule with unique electronic characteristics and a versatile handle for further chemical modification. Understanding the interplay of these functional groups is crucial for predicting and controlling the outcome of chemical reactions, making it a valuable intermediate in the design and synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily available through chemical suppliers and databases. While experimental spectroscopic data is not widely published, the expected characteristics can be inferred from closely related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 797791-33-4[1]
Molecular Formula C₇H₃ClF₂O[1]
Molecular Weight 176.55 g/mol [1]
Appearance Pale yellow to light brown solidVarious Suppliers
Purity Typically ≥97%Various Suppliers

Table 2: Computed Spectroscopic Data (Predicted)

Spectroscopic TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (500 MHz, CDCl₃) δ ~10.3 (s, 1H, CHO), 7.2-7.8 (m, 2H, Ar-H)
¹³C NMR (125 MHz, CDCl₃) δ ~185 (CHO), 115-160 (Ar-C, with C-F and C-Cl splitting)
¹⁹F NMR (471 MHz, CDCl₃) Chemical shifts would be indicative of an ortho-difluoroaromatic system, with coupling to each other and to aromatic protons.
FTIR (ATR) ν ~1700-1720 cm⁻¹ (C=O stretch), various C-F and C-Cl stretching frequencies.
Mass Spectrometry (EI) M⁺ peak at m/z 176, with characteristic isotopic pattern for one chlorine atom.

Note: The predicted spectroscopic data is based on typical values for similarly substituted benzaldehydes and has not been experimentally verified from public literature for this specific compound.

Electronic Effects

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the halogen substituents and the aldehyde group. These effects are a combination of inductive and resonance effects.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-X bonds (where X is F or Cl), drawing electron density away from the aromatic ring and making it electron-deficient.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic π-system through resonance. However, for halogens, the inductive effect is significantly stronger and dominates their overall electronic influence.

The cumulative effect of the three halogen substituents and the aldehyde group makes the aromatic ring highly electrophilic and the carbonyl carbon highly susceptible to nucleophilic attack.

Hammett Parameters

Reactivity and Key Reactions

The electron-deficient nature of this compound dictates its reactivity, making it a versatile substrate for a range of organic transformations.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is a primary site for nucleophilic attack. The electron-withdrawing halogen substituents further enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides to form the corresponding substituted styrenes.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a strong base (e.g., n-butyllithium, 1.0 equivalent) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Table 3: Representative Wittig Reaction Data (Illustrative)

YlideProductExpected Yield (%)
(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(6-chloro-2,3-difluorophenyl)acrylate>80
Methyltriphenylphosphonium bromide1-Chloro-2,3-difluoro-6-vinylbenzene>70

Note: The yields are illustrative and based on general Wittig reactions with similar substrates.

Wittig_Reaction Aldehyde This compound Alkene Substituted Styrene Aldehyde->Alkene + Byproduct Triphenylphosphine Oxide Aldehyde->Byproduct + Ylide Phosphorus Ylide (R-CH=PPh₃)

Caption: General workflow of the Wittig reaction.

This compound can undergo base- or acid-catalyzed Aldol condensation with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds, such as chalcones.

Experimental Protocol: General Procedure for Base-Catalyzed Aldol Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the enolizable carbonyl compound (e.g., acetophenone, 1.0 equivalent) in ethanol.

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise.

  • Reaction and Isolation: Stir the mixture at room temperature for several hours. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Table 4: Representative Aldol Condensation Data (Illustrative)

KetoneProductExpected Yield (%)
Acetophenone1-(6-Chloro-2,3-difluorophenyl)-3-phenylprop-2-en-1-one>85
Acetone4-(6-Chloro-2,3-difluorophenyl)but-3-en-2-one>70

Note: The yields are illustrative and based on general Aldol condensations with similar substrates.

Aldol_Condensation Start This compound + Enolizable Ketone Enolate Enolate Formation Start->Enolate 1 Nucleophilic_Attack Nucleophilic Attack on Aldehyde Start->Nucleophilic_Attack Base Base Catalyst (e.g., NaOH) Base->Enolate Enolate->Nucleophilic_Attack 2 Dehydration Dehydration Nucleophilic_Attack->Dehydration 3 Product α,β-Unsaturated Ketone (Chalcone) Dehydration->Product 4 SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

References

Quantum chemical calculations for 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantum Chemical Analysis of 6-Chloro-2,3-difluorobenzaldehyde

Introduction

This compound is an aromatic aldehyde containing halogen substituents, a class of compounds that are versatile intermediates in the synthesis of drugs, pesticides, and dyes.[1] The specific arrangement of chloro and fluoro groups on the benzaldehyde scaffold significantly influences the molecule's electrostatic potential, reactivity, and intermolecular interactions. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in biological systems and for designing new, more effective active pharmaceutical ingredients (APIs).[1][2]

Computational chemistry provides a powerful set of tools to investigate molecular structure, energetics, and electronic properties without the need for extensive experimental synthesis and analysis.[2] Methods like Density Functional Theory (DFT) allow for the accurate calculation of optimized geometries, vibrational frequencies (FT-IR/Raman), and electronic descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3] This guide outlines the standard theoretical protocols for performing quantum chemical calculations on this compound and presents the expected results based on studies of analogous compounds.

Computational Methodology (Theoretical Protocol)

The following protocol describes a robust and widely adopted method for the quantum chemical analysis of halogenated benzaldehydes, based on Density Functional Theory (DFT).

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[4][5]

  • Initial Structure: The molecular structure of this compound is first built using a molecular editor. The initial geometry is then optimized using a lower-level theory before proceeding to the main calculation.

  • Geometry Optimization: Full geometry optimization is conducted using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6] A high-level basis set, such as 6-311++G(d,p), is employed to ensure accuracy, as the inclusion of diffuse (++) and polarization (d,p) functions is recommended for molecules containing highly electronegative atoms like chlorine, fluorine, and oxygen.[4]

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] The calculated frequencies can be compared with experimental FT-IR and Raman spectra, often using a scaling factor to account for anharmonicity.[3]

  • Electronic Property Calculation: Key electronic properties are derived from the optimized wave function. This includes the analysis of frontier molecular orbitals (HOMO-LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and the calculation of the dipole moment and Mulliken atomic charges.[3][7]

  • Conformational Analysis: For benzaldehydes, rotation of the aldehyde group (-CHO) relative to the benzene ring can lead to different conformers (e.g., cis and trans or syn and anti).[8][9] A potential energy surface scan is performed by systematically rotating the C-C bond connecting the aldehyde group to the ring to identify the most stable conformer and any transition states.[4]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for a theoretical analysis of a molecule like this compound.

G cluster_input 1. Input Preparation cluster_calc 2. Computational Protocol cluster_analysis 3. Data Analysis & Interpretation A Define Molecule: This compound B Select Method: DFT (e.g., B3LYP) A->B C Select Basis Set: (e.g., 6-311++G(d,p)) B->C D Perform Geometry Optimization C->D E Perform Frequency Calculation D->E F Verify Energy Minimum (No Imaginary Frequencies) E->F G Optimized Geometry (Bond Lengths, Angles) F->G H Vibrational Spectra (IR, Raman) F->H I Electronic Properties (HOMO-LUMO, MEP, Dipole Moment) F->I J Compare with Experimental Data G->J H->J

Caption: Workflow for a typical quantum chemical analysis.

Results and Discussion

The following tables summarize the kind of quantitative data expected from a B3LYP/6-311++G(d,p) level calculation on this compound. The values are illustrative and based on published data for structurally similar compounds such as 2-chloro-6-fluorobenzaldehyde and various difluorobenzaldehydes.[8][10]

Table 1: Predicted Optimized Geometrical Parameters

The optimized structure provides the most stable three-dimensional arrangement of the atoms. Bond lengths and angles are fundamental parameters that influence the molecule's steric and electronic profile.

ParameterBondPredicted Value
Bond Lengths (Å) C=O~ 1.21 Å
C-Cl~ 1.74 Å
C-F (ortho)~ 1.35 Å
C-F (meta)~ 1.36 Å
C-C (ring avg.)~ 1.39 Å
**Bond Angles (°) **C-C-O~ 124°
C-C-H (aldehyde)~ 116°
C-C-Cl~ 121°
C-C-F (ortho)~ 119°
Table 2: Predicted Vibrational Frequencies

Vibrational analysis predicts the frequencies of infrared (IR) and Raman spectral bands, which correspond to specific molecular motions. The C=O stretching frequency is a particularly strong and characteristic band for aldehydes.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C-H stretch (aldehyde)~ 2860 cm⁻¹Stretching of the aldehyde C-H bond
C=O stretch~ 1710 cm⁻¹Stretching of the carbonyl double bond
C-C stretch (ring)~ 1580 - 1600 cm⁻¹Aromatic ring stretching modes
C-F stretch~ 1250 - 1300 cm⁻¹Stretching of carbon-fluorine bonds
C-Cl stretch~ 750 - 800 cm⁻¹Stretching of the carbon-chlorine bond
Table 3: Predicted Electronic and Thermodynamic Properties

Electronic properties are critical for understanding chemical reactivity and intermolecular interactions. The HOMO-LUMO energy gap, in particular, is an indicator of molecular stability and reactivity.

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.0 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ~ -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.5 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.[6]
Dipole Moment ~ 3.5 - 4.0 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.[11]
Enthalpy (298.15 K) VariesThermodynamic property indicating the total heat content of the system.
Entropy (298.15 K) VariesThermodynamic property measuring the degree of disorder in the system.

Conclusion

Quantum chemical calculations, particularly using DFT at the B3LYP/6-311++G(d,p) level of theory, provide a comprehensive and predictive framework for characterizing this compound. The theoretical protocol yields detailed insights into the molecule's stable geometry, vibrational modes, and electronic structure. This information is invaluable for researchers in medicinal chemistry and materials science, enabling the prediction of chemical behavior, guiding synthetic efforts, and accelerating the development of new functional molecules. The computational data serves as a crucial complement to experimental studies, offering a deeper understanding of the structure-property relationships that govern this important class of chemical intermediates.

References

In-depth Technical Guide: 6-Chloro-2,3-difluorobenzaldehyde (CAS 797791-33-4)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed overview of the available experimental data for the chemical compound with CAS number 797791-33-4, identified as 6-Chloro-2,3-difluorobenzaldehyde. This compound is an aromatic aldehyde containing chlorine and fluorine substituents.[1] Such halogenated benzaldehydes are often utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the publicly accessible scientific and technical information regarding this specific molecule to support research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier and database entries.

PropertyValueSource
CAS Number 797791-33-4PubChem[2]
Molecular Formula C₇H₃ClF₂OPubChem[2]
Molecular Weight 176.55 g/mol PubChem[2]
Appearance White to Light Yellow SolidFisher Scientific[1]
Synonyms 6-chloro-2,3-difluoro-benzaldehydePubChem[2]

Experimental Data

Biological Activity

Following an extensive review of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available experimental data concerning the biological activity of this compound. No quantitative data from biological assays, such as IC₅₀, EC₅₀, cytotoxicity, or specific enzyme inhibition values, could be retrieved. While its potential application as a synthetic intermediate in drug discovery is noted, no specific therapeutic targets or pharmacological profiles have been published.

Synthesis and Chemical Reactivity

Experimental Protocols

Due to the absence of published biological studies on this compound, no established experimental protocols for assessing its biological effects can be provided.

Signaling Pathways and Mechanisms of Action

There is no information available in the public domain regarding the mechanism of action or any associated signaling pathways for this compound. Consequently, the creation of a signaling pathway diagram is not possible at this time.

Logical Workflow for Future Investigation

For researchers interested in the potential biological activities of this compound, a logical experimental workflow is proposed. This workflow is a general guideline and would require optimization based on the specific research objectives.

G cluster_0 Initial Steps cluster_1 Screening cluster_2 Hit Validation and MoA cluster_3 Preclinical Development A Compound Acquisition (CAS 797791-33-4) B Purity and Identity Confirmation (NMR, MS, HPLC) A->B C Broad Spectrum Screening (e.g., Cell-based viability assays across multiple cell lines) B->C D Targeted Screening (e.g., Kinase panel, GPCR panel) B->D E Hit Identification C->E D->E F Dose-Response and IC50/EC50 Determination E->F G Mechanism of Action Studies F->G H Lead Optimization G->H I In vivo Studies H->I

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-2,3-difluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, and integrity, and for the successful development of robust synthetic processes.

Chemical Stability Profile

This compound is generally a stable compound under normal laboratory conditions.[1][2] However, its stability can be influenced by several factors, including exposure to heat, light, moisture, and incompatible materials. The aldehyde functional group is susceptible to oxidation, particularly in the presence of air or oxidizing agents, which can lead to the formation of the corresponding carboxylic acid, 6-chloro-2,3-difluorobenzoic acid.

Potential Degradation Pathways:

  • Oxidation: The primary degradation pathway for benzaldehydes is oxidation to the corresponding benzoic acid. This can be accelerated by exposure to air (auto-oxidation), light, and heat.

  • Polymerization: Like many aldehydes, this compound may be susceptible to polymerization or condensation reactions, especially under acidic or basic conditions or upon prolonged storage.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong aqueous acids or bases could potentially affect the molecule, although this is less common for aromatic aldehydes compared to other functional groups.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These are summarized in the table below for clarity.

ParameterRecommended ConditionsRationale
Temperature Store in a cool place. Refrigeration at 2-8°C is advisable for long-term storage.Reduces the rate of potential degradation reactions, such as oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3] Keep container tightly closed.[1][2]Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Store in a light-resistant container and protect from direct sunlight.Light can catalyze oxidative degradation of the aldehyde group.
Moisture Store in a dry environment.[1]Prevents potential hydrolysis and clumping of the solid material.
Ventilation Store in a well-ventilated area.[1][2]Ensures a safe storage environment by dispersing any potential vapors.
Incompatible Materials Avoid strong oxidizing agents[1] and strong bases.[2]These materials can cause rapid degradation or hazardous reactions.

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust or vapors.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4]

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

General Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 N HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1 N NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60-80°C) Thermal->HPLC Analyze Samples Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze Samples Characterization Characterization of Degradation Products HPLC->Characterization Method Develop Stability-Indicating Analytical Method Characterization->Method Sample This compound (in suitable solvent) Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photo Expose to

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat if necessary.

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.

  • Time Points: Draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with UV detection. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for the identification of degradation products.

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.

    • Detection: Monitor at a wavelength where the parent compound and potential degradation products absorb, determined by a UV scan.

  • Data Evaluation:

    • Quantify the decrease in the peak area of this compound.

    • Identify and quantify any new peaks that appear, which represent degradation products.

    • Perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.

Logical Relationships in Stability

The stability of this compound is governed by a set of interconnected environmental factors. The following diagram illustrates these relationships.

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways Temp Elevated Temperature Oxidation Oxidation (to Carboxylic Acid) Temp->Oxidation Polymerization Polymerization Temp->Polymerization Light Light Exposure Light->Oxidation Oxygen Oxygen / Air Oxygen->Oxidation Moisture Moisture Moisture->Oxidation can accelerate Oxidizers Oxidizing Agents Oxidizers->Oxidation Degraded Degraded Product (Reduced Purity) Oxidation->Degraded Polymerization->Degraded Compound 6-Chloro-2,3- difluorobenzaldehyde (Stable State) Compound->Oxidation leads to Compound->Polymerization leads to

Caption: Factors influencing the degradation of the compound.

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to conduct in-house stability studies to establish appropriate re-test dates and storage conditions based on specific formulation and packaging configurations.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed guide for the Suzuki coupling of 6-Chloro-2,3-difluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. Due to its electron-deficient nature and the steric hindrance imparted by the ortho-chloro and -fluoro substituents, this substrate presents unique challenges. The chloro group's lower reactivity compared to bromo or iodo analogs necessitates the use of highly active palladium catalyst systems. This document outlines optimized protocols and critical considerations to facilitate the successful synthesis of diverse biaryl and heteroaryl benzaldehydes.

General Reaction Scheme

The Suzuki coupling of this compound involves its reaction with a variety of aryl or heteroaryl boronic acids (or their corresponding esters) in the presence of a palladium catalyst, a ligand, and a base.

General scheme of the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

Achieving high yields in the Suzuki coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent. The electron-withdrawing fluorine atoms and the ortho-chloro group make the oxidative addition step of the catalytic cycle challenging.

  • Palladium Catalyst and Ligand: For electron-deficient and sterically hindered aryl chlorides, highly active catalyst systems are required.[1] Traditional catalysts like Pd(PPh₃)₄ may prove ineffective. Modern systems employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to overcome the high activation barrier of the C-Cl bond.[2] N-heterocyclic carbenes (NHCs) can also be effective ligands for this transformation.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed.[2] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents are generally used for Suzuki couplings. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. The addition of a small amount of water can sometimes be beneficial, particularly when using inorganic bases.[1]

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of challenging aryl chlorides, which can be adapted as a starting point for this compound.

ParameterRecommended ConditionsNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl or Heteroaryl Boronic Acid1.1 - 1.5 equivalents
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 5 mol%
Ligand SPhos, XPhos, or other Buchwald-type ligands1.1 - 1.2 equivalents relative to Palladium
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent Toluene, 1,4-Dioxane, or THF (often with H₂O)Anhydrous and degassed
Temperature 80 - 110 °CReaction progress should be monitored
Reaction Time 12 - 24 hoursVaries with substrate and catalyst

Detailed Experimental Protocol

This protocol is a generalized starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization for specific coupling partners may be necessary.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) Acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (3.0 eq.).

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of ~0.1 M of the aryl chloride) and degassed water (typically 10% v/v of the organic solvent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental setup and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvents (e.g., Toluene/Water) inert->solvent heat 4. Heat and Stir Reaction Mixture (e.g., 100-110 °C) solvent->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 6. Reaction Work-up (Quench, Extract, Dry) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd2_intermediate2 boronate Ar'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation. Consider using a more active ligand or a pre-catalyst.

    • Insufficiently Active Conditions: Increase the reaction temperature or screen different bases and solvents.

  • Side Reactions:

    • Protodeboronation: The hydrolysis of the boronic acid can be a significant side reaction. Using anhydrous solvents and ensuring the base is dry can mitigate this. In some cases, using boronate esters can be advantageous.

    • Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of complex biaryl structures that are of significant interest in drug discovery and materials science. While the substrate's electronic and steric properties present challenges, the use of modern, highly active palladium catalyst systems and carefully optimized reaction conditions can lead to high yields of the desired products. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully employ this versatile reaction.

References

Application Notes and Protocols for the Wittig Reaction of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction using 6-Chloro-2,3-difluorobenzaldehyde as a substrate. The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] This protocol is specifically tailored for researchers in drug development and organic synthesis, offering a robust procedure for the olefination of this electron-deficient and sterically hindered benzaldehyde derivative. The resulting vinylarenes are valuable intermediates in the synthesis of various biologically active molecules and functional materials.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of modern organic synthesis, allowing for the predictable formation of carbon-carbon double bonds.[1][3] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. The driving force for this transformation is the formation of the highly stable phosphine oxide byproduct.[2] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[4][5][6]

The substrate of interest, this compound, possesses both electron-withdrawing fluorine atoms and a chlorine atom, which can influence the reactivity of the aldehyde. This protocol outlines the in-situ generation of a non-stabilized ylide and its subsequent reaction with the substituted benzaldehyde.

Chemical Transformation and Mechanism

The overall transformation involves the reaction of this compound with a phosphonium ylide to form the corresponding alkene and triphenylphosphine oxide.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound alkene 1-Chloro-2,3-difluoro-6-vinylbenzene aldehyde->alkene + Ylide ylide Phosphonium Ylide (e.g., Methylenetriphenylphosphorane) byproduct Triphenylphosphine Oxide ylide->byproduct + Aldehyde

Caption: General scheme of the Wittig reaction.

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde.[4][5] This is generally believed to form a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[4][5] This ring subsequently fragments to yield the alkene and triphenylphosphine oxide.[1][2]

Experimental Protocol

This protocol is adapted from established Wittig reaction procedures for substituted benzaldehydes.[7][8]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Part 1: Ylide Generation

  • Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq.) to the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Add anhydrous THF to suspend the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via the dropping funnel. The solution will typically turn a characteristic yellow-orange or deep red color, indicating the formation of the ylide.[9]

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

Part 2: Wittig Reaction

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Experimental Workflow:

Wittig_Workflow A Assemble Flame-Dried Glassware under Inert Atmosphere B Add Methyltriphenylphosphonium Bromide and Anhydrous THF A->B C Cool to 0 °C B->C D Add n-BuLi Dropwise (Ylide Formation) C->D E Stir at 0 °C for 1 hr D->E F Add Aldehyde Solution Dropwise E->F G Warm to Room Temperature and Stir for 12-24 hrs F->G H Monitor by TLC G->H I Quench with Saturated NH₄Cl H->I Reaction Complete J Extract with Diethyl Ether I->J K Dry Organic Layer (MgSO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, IR, MS) M->N

Caption: General experimental workflow for the Wittig reaction.

Data Presentation

The following table summarizes typical reaction parameters for a Wittig reaction of this nature. Actual results may vary and should be determined empirically.

ParameterValueNotes
Reactants
This compound1.0 eqLimiting reagent.
Methyltriphenylphosphonium bromide1.1 eqA slight excess ensures complete consumption of the aldehyde.
n-Butyllithium (n-BuLi)1.05 eqUsed to deprotonate the phosphonium salt.
Solvent
Anhydrous Tetrahydrofuran (THF)VariesShould be sufficient to dissolve/suspend reactants.
Reaction Conditions
Ylide Formation Temperature0 °CTo control the exothermic reaction and prevent side reactions.
Ylide Formation Time1 hour
Reaction Temperature0 °C to Room TemperatureGradual warming can improve reaction efficiency.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Work-up & Purification
Quenching AgentSaturated aq. NH₄ClTo neutralize the reactive ylide and base.
Extraction SolventDiethyl ether
Purification MethodColumn ChromatographyTo separate the product from triphenylphosphine oxide.

Troubleshooting

  • Low Yield:

    • Inefficient Ylide Formation: Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions. Moisture will quench the ylide.[8]

    • Steric Hindrance: The ortho-chloro and -fluoro substituents may sterically hinder the approach of the ylide. Consider increasing the reaction time or temperature.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Column chromatography is generally the most effective method.[9]

  • Side Reactions: The electron-withdrawing nature of the substituents on the benzaldehyde ring can make it susceptible to other nucleophilic attacks. Ensuring slow addition of the aldehyde to the ylide solution can minimize side reactions.

Conclusion

This protocol provides a comprehensive guide for the successful Wittig olefination of this compound. By following these detailed steps and considering the potential challenges, researchers can effectively synthesize the corresponding vinylarene for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 6-Chloro-2,3-difluorobenzaldehyde as a key starting material. The unique substitution pattern of this benzaldehyde derivative, featuring a chlorine atom and two fluorine atoms on the aromatic ring, makes it a valuable building block for accessing new chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous halogenated benzaldehydes and are intended for use in a laboratory setting by trained professionals.

Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and effective method for constructing the quinoline scaffold. It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1] This proposed protocol adapts the Friedländer annulation for the synthesis of novel 6,7-difluoro-8-chloroquinolines from this compound, which would first require its conversion to a 2-amino derivative.

Experimental Protocol: Two-Step Synthesis of 2-Substituted-6,7-difluoro-8-chloroquinolines

Step 1: Synthesis of 2-Amino-3,4-difluoro-5-chlorobenzaldehyde (Hypothetical Intermediate)

This is a proposed prerequisite step, as the direct Friedländer reaction on the starting benzaldehyde is not feasible.

  • Nitration: To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.1 eq) portion-wise. Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Pour the reaction mixture onto crushed ice, and filter the resulting precipitate.

  • Reduction: To a solution of the nitrated intermediate in ethanol, add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid. Reflux the mixture for 6 hours. After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-3,4-difluoro-5-chlorobenzaldehyde.

Step 2: Friedländer Annulation

  • In a round-bottom flask, dissolve 2-amino-3,4-difluoro-5-chlorobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate) (1.2 eq) in ethanol.

  • Add a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide).[2]

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6,7-difluoro-8-chloroquinoline.

Quantitative Data Summary
EntryKetone ComponentCatalystReaction Time (h)Temperature (°C)Proposed Yield (%)
1AcetoneKOH1078 (Reflux)75
2Ethyl Acetoacetatep-TsOH1278 (Reflux)68
3CyclohexanoneKOH878 (Reflux)80

Proposed Reaction Pathway

G A This compound B Nitration (KNO3, H2SO4) A->B C Reduction (SnCl2, HCl) B->C D 2-Amino-3,4-difluoro-5-chlorobenzaldehyde C->D E Ketone (R-CO-CH2-R') Friedländer Annulation D->E F Substituted 6,7-difluoro-8-chloroquinoline E->F

Caption: Proposed synthesis of substituted quinolines.

Application Note 2: Multicomponent Synthesis of Dihydropyrimidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient for building complex molecules in a single step, reducing waste and saving time.[3][4] The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. This protocol outlines a proposed Biginelli reaction using this compound to synthesize novel DHPMs.

Experimental Protocol: One-Pot Synthesis of 4-(6-Chloro-2,3-difluorophenyl)-dihydropyrimidin-2(1H)-one Derivatives
  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., CuI, Yb(OTf)₃) or a Brønsted acid (e.g., HCl).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary
Entryβ-Dicarbonyl CompoundN-ComponentCatalystReaction Time (h)Temperature (°C)Proposed Yield (%)
1Ethyl AcetoacetateUreaHCl478 (Reflux)85
2Methyl AcetoacetateThioureaCuI578 (Reflux)82
3AcetylacetoneUreaYb(OTf)₃678 (Reflux)78

Biginelli Reaction Workflow

G A Combine Reactants (Aldehyde, β-Ketoester, Urea/Thiourea) B Add Catalyst and Solvent A->B C Reflux Reaction Mixture (4-6 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Isolate Product (Filtration/Recrystallization) E->F G Purify (if necessary) (Column Chromatography) F->G

Caption: Workflow for Biginelli DHPM synthesis.

Application Note 3: Synthesis of Substituted 1,4-Benzodiazepine Scaffolds

Benzodiazepines are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications.[5] Their synthesis often involves the condensation of a 2-aminobenzophenone derivative with an amino acid or its equivalent. This proposed protocol outlines a multi-step synthesis of a novel 1,4-benzodiazepine-2-one scaffold starting from this compound.

Experimental Protocol: Multi-step Synthesis of 7-Chloro-8,9-difluoro-1,3-dihydro-2H-benzo[e][6][7]diazepin-2-one

Step 1: Synthesis of (6-Chloro-2,3-difluorophenyl)(phenyl)methanone

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78°C, add phenylmagnesium bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate.

  • The resulting secondary alcohol is then oxidized to the corresponding benzophenone using an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane.

Step 2: Nitration and Reduction

  • The benzophenone from Step 1 is nitrated at the position ortho to the activating ketone group using a mixture of nitric acid and sulfuric acid.

  • The resulting nitro-benzophenone is then reduced to the corresponding 2-amino-benzophenone using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

Step 3: Cyclization to form the Benzodiazepine Ring

  • To a solution of the 2-amino-benzophenone derivative (1.0 eq) in a suitable solvent like pyridine or toluene, add ethyl glycinate hydrochloride (1.2 eq).

  • Heat the mixture to reflux for 12-24 hours. The cyclization will form the seven-membered benzodiazepine ring.

  • After cooling, the reaction mixture is worked up by washing with dilute acid and brine, followed by extraction with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization to yield the target 1,4-benzodiazepine-2-one.

Quantitative Data Summary
StepReactionKey ReagentsTemperature (°C)Proposed Yield (%)
1Grignard Reaction & OxidationPhMgBr, PCC-78 to RT70 (over 2 steps)
2Nitration & ReductionHNO₃/H₂SO₄, Fe/AcOH0 to 10065 (over 2 steps)
3CyclizationEthyl Glycinate HCl110 (Reflux)60

Proposed Benzodiazepine Synthesis Pathway

G A This compound B 1. PhMgBr 2. PCC Oxidation A->B C Substituted Benzophenone B->C D Nitration C->D E Nitro-benzophenone D->E F Reduction E->F G 2-Amino-benzophenone F->G H Ethyl Glycinate HCl Cyclization G->H I 1,4-Benzodiazepine-2-one H->I

Caption: Pathway for 1,4-benzodiazepine synthesis.

References

Application Notes and Protocols: 6-Chloro-2,3-difluorobenzaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-difluorobenzaldehyde is a key starting material in the synthesis of a variety of kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway. Its unique substitution pattern provides a valuable scaffold for the construction of complex heterocyclic compounds with potent and selective inhibitory activity against kinases such as BRAF and CRAF. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate, which is a building block for potent kinase inhibitors like Belvarafenib.

The dysregulation of the RAS-RAF-MEK-ERK signaling cascade is a critical driver in a significant portion of human cancers.[1] Kinase inhibitors that target components of this pathway, such as BRAF and MEK, have shown considerable therapeutic success.[1] Belvarafenib, a potent pan-RAF inhibitor, incorporates a 3-chloro-2-fluoroanilino moiety, which can be synthetically derived from this compound.[2]

Key Synthetic Strategy: Reductive Amination

A pivotal step in utilizing this compound for kinase inhibitor synthesis is its conversion to a corresponding amine. Reductive amination is a versatile and widely used method for this transformation. This reaction involves the initial formation of an imine or enamine from the aldehyde and an amine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of 3-Chloro-2-fluorobenzylamine

This protocol details the reductive amination of this compound to produce 3-chloro-2-fluorobenzylamine, a key intermediate for the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 3-chloro-2-fluorobenzylamine.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application in the Synthesis of Belvarafenib

The synthesized 3-chloro-2-fluoroaniline (or its benzylamine equivalent followed by further modifications) serves as a crucial building block for the kinase inhibitor Belvarafenib.[2] The amine can be coupled with a suitable heterocyclic core to construct the final inhibitor.

Illustrative Synthetic Scheme

The following diagram illustrates a plausible synthetic workflow for the synthesis of a Belvarafenib precursor using an intermediate derived from this compound.

G A This compound B Reductive Amination (e.g., NH4OAc, NaBH3CN) A->B C 3-Chloro-2-fluorobenzylamine (Key Intermediate) B->C D Coupling with Heterocyclic Core C->D E Belvarafenib Precursor D->E

Caption: Synthetic workflow from this compound.

Signaling Pathway Inhibition

Belvarafenib and other RAF inhibitors target the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Mutations in BRAF, a key kinase in this pathway, can lead to constitutive activation and uncontrolled cell growth, a hallmark of many cancers.[1]

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by RAF inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) RAF_Inhibitor RAF Inhibitor (e.g., Belvarafenib) RAF_Inhibitor->RAF Inhibition

Caption: MAPK/ERK signaling pathway and RAF inhibition.

Quantitative Data Summary

The following table summarizes key data for Belvarafenib, a representative kinase inhibitor whose synthesis can utilize intermediates derived from this compound.

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Belvarafenib BRAFV600E1.2A375P16[2]
CRAF0.8[2]
Wild-type BRAF4.5[2]

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors targeting the RAF-MEK-ERK signaling pathway. The reductive amination of this aldehyde provides a key amine intermediate that can be readily incorporated into various heterocyclic scaffolds. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this building block in the discovery and development of novel therapeutics for cancer and other proliferative diseases.

References

No Direct Evidence Found for Antifungal Agent Development from 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into scientific literature and patent databases, no specific antifungal agents or synthetic pathways leading to their development have been identified that utilize 6-Chloro-2,3-difluorobenzaldehyde as a starting material. This suggests that this particular chemical may not be a common or documented precursor in the field of antifungal drug discovery.

While the development of antifungal agents from halogenated benzaldehydes is a well-established area of research, the focus has predominantly been on other isomers, such as those with 2,4-difluoro or 2,6-difluoro substitution patterns. These structures are key components of widely recognized azole antifungal drugs like fluconazole and voriconazole. The specific substitution pattern of this compound does not appear to be a favored motif in the design of currently known antifungal compounds.

Extensive searches for the synthesis of azoles, triazoles, and other antifungal heterocyclic compounds, as well as patent applications for novel antifungal agents, did not yield any instances where this compound was employed as a reactant or key intermediate. General searches on the reactivity of this benzaldehyde in forming heterocyclic structures with potential biological activity also failed to provide a direct link to antifungal applications.

The absence of such information in the public domain implies that either the development of antifungal agents from this specific compound has not been pursued, or that any such research has not been published or patented. Structure-activity relationship (SAR) studies, which are crucial in drug design, may have indicated that the 6-chloro-2,3-difluoro substitution pattern is not conducive to potent antifungal activity, leading researchers to focus on more promising structural analogs.

Therefore, the creation of detailed Application Notes and Protocols for the development of antifungal agents from this compound, as requested, is not feasible based on the currently available scientific and technical information. The core requirements of providing quantitative data, experimental protocols, and visualizations for signaling pathways and workflows cannot be met in the absence of foundational research demonstrating this specific application.

Researchers, scientists, and drug development professionals interested in novel antifungal agents may find more success in exploring established pharmacophores and synthetic routes involving other halogenated aromatic precursors that have a proven track record in yielding compounds with significant antifungal efficacy.

Application Notes and Protocols: Condensation Reactions of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The condensation of aldehydes with active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Reactions such as the Knoevenagel and Claisen-Schmidt condensations are pivotal for creating α,β-unsaturated systems, which are key precursors to a wide array of pharmaceuticals, fine chemicals, and biologically active molecules. 6-Chloro-2,3-difluorobenzaldehyde, with its unique electronic and steric properties conferred by the halogen substituents, represents a valuable starting material for generating novel compounds in drug discovery programs.

While specific literature detailing the condensation reactions of this compound is not extensively available, this document provides detailed protocols and application notes based on well-established procedures for structurally analogous halogenated benzaldehydes. These protocols serve as a robust starting point for the development and optimization of reactions involving this compound.

Section 1: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product. This reaction is highly versatile for synthesizing precursors for various therapeutic agents.

Reaction with Malononitrile

The condensation with malononitrile yields dicyanovinylarene derivatives, which are potent Michael acceptors and versatile intermediates.

Experimental Protocol (Analogous Reaction): This protocol is adapted from standard procedures for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[1][2][3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10 mmol, 1.77 g), malononitrile (10 mmol, 0.66 g), and 40 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate (e.g., 1 mmol, 0.1 mL of piperidine).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.[4]

Reaction with Ethyl Cyanoacetate

This reaction produces α-cyanoacrylate derivatives, which are important pharmacophores found in numerous bioactive molecules.

Experimental Protocol (Analogous Reaction): This protocol is based on the reaction of dihalobenzaldehydes with ethyl cyanoacetate.[5][6][7]

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol, 1.77 g), ethyl cyanoacetate (10 mmol, 1.13 g), and 50 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine (1 mmol, 0.1 mL) or a few drops of a saturated potassium carbonate solution.

  • Reaction: Stir the solution at room temperature for 4-8 hours or at reflux until TLC indicates the consumption of the aldehyde.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 100 mL of cold water and acidify with dilute HCl (1M) to a pH of ~5-6. A solid precipitate should form.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Quantitative Data Summary (Analogous Reactions)

The following table summarizes typical conditions and expected yields for Knoevenagel condensations based on structurally similar aromatic aldehydes. Optimization will be required for this compound.

Aldehyde (Analog)Active Methylene Cmpd.CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aromatic AldehydesMalononitrileAmmonium AcetateEthanolRT - 600.5 - 485-95[1][3]
2-ChlorobenzaldehydeMalononitrileImidazoleDESRT<1>90[3]
Aromatic AldehydesEthyl CyanoacetatePiperidineEthanolRT - Reflux2 - 870-90[5][7]
4-FluorobenzaldehydeEthyl CyanoacetateAmmonium AcetateTolueneReflux6 - 8~85[6]

Section 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone (such as acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] Chalcones are a major class of natural products with a wide spectrum of biological activities, including antimicrobial and anticancer properties.

General Protocol for Chalcone Synthesis

This protocol provides a general and robust method for synthesizing chalcones from an aromatic aldehyde and a substituted acetophenone.[10][11][12]

  • Reaction Setup: In a 250 mL flask, dissolve this compound (10 mmol, 1.77 g) and the desired substituted acetophenone (10 mmol) in 20 mL of ethanol with vigorous stirring.

  • Catalyst Addition: Prepare a 40-60% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. The solution may become turbid or change color.

  • Reaction: Maintain the reaction temperature between 20-25 °C using a water bath. Continue stirring vigorously for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice (~150 g) and carefully acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic. A solid precipitate of the crude chalcone will form.

  • Purification: Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from rectified spirit or ethanol to yield the final chalcone.

Quantitative Data Summary (Analogous Reactions)

The table below outlines typical reaction parameters for the Claisen-Schmidt condensation. Yields are highly dependent on the specific substituents of both the aldehyde and the acetophenone.

Aldehyde (Analog)KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Substituted BenzaldehydesAcetophenonesKOH (aq)Ethanol20-251.5 - 460-90[11]
Substituted BenzaldehydesAcetophenonesNaOH (aq)EthanolRT2 - 470-95[12][13]
BenzaldehydeAcetophenoneKOHEthanol401 - 3>95[10]

Section 3: Visualizations and Diagrams

Reaction Mechanisms

The following diagrams illustrate the generalized mechanisms for the condensation reactions.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration AMC Active Methylene Compound (R-CH2-Z) Carbanion Carbanion (R-CH--Z) AMC->Carbanion Deprotonation Base Base (B:) Carbanion_ref Carbanion Aldehyde 6-Chloro-2,3-difluoro benzaldehyde (Ar-CHO) Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Carbanion_ref->Alkoxide Addition Hydroxy β-Hydroxy Adduct Alkoxide_ref->Hydroxy Protonation (BH+) Product α,β-Unsaturated Product (Ar-CH=C(R)-Z) Hydroxy->Product -H2O (Dehydration) Claisen_Schmidt_Condensation Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Addition cluster_3 Step 3: Dehydration Ketone Acetophenone (Ph-CO-CH3) Enolate Enolate Anion Ketone->Enolate Deprotonation Base Base (OH-) Enolate_ref Enolate Aldehyde 6-Chloro-2,3-difluoro benzaldehyde (Ar-CHO) Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Enolate_ref->Alkoxide Nucleophilic Attack Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide_ref->Adduct Protonation (H2O) Product Chalcone Product (Ar-CH=CH-CO-Ph) Adduct->Product -H2O (Dehydration) Experimental_Workflow General Experimental Workflow A 1. Reagent Preparation - Weigh Aldehyde & Methylene Compound - Prepare Catalyst & Solvent B 2. Reaction Setup - Combine reactants in flask - Add catalyst and solvent A->B Combine C 3. Reaction Monitoring - Stir at specified temperature - Track progress with TLC B->C Initiate D 4. Work-up - Quench reaction (e.g., ice water) - Acidify if necessary C->D Completion E 5. Product Isolation - Vacuum filtration - Wash crude solid D->E Precipitation F 6. Purification - Recrystallization or - Column Chromatography E->F Crude Product G 7. Characterization - Melting Point - NMR, IR, Mass Spectrometry F->G Purified Sample H Pure Product G->H

References

Application Notes and Protocols for 6-Chloro-2,3-difluorobenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 6-Chloro-2,3-difluorobenzaldehyde as a key intermediate in pharmaceutical synthesis. While specific, publicly documented examples of its direct use are limited, its structural motifs—a chlorinated and difluorinated benzene ring bearing a reactive aldehyde group—make it a highly valuable precursor for the synthesis of various therapeutic agents. The unique substitution pattern offers opportunities for creating complex molecular architectures with desirable pharmacological properties.

The protocols and pathways described herein are based on established chemical transformations of structurally similar substituted benzaldehydes and serve as a guide for the strategic application of this compound in drug discovery and development.

Core Applications in Pharmaceutical Synthesis

This compound is a versatile building block for the synthesis of a range of pharmaceutical agents, particularly in the areas of oncology and infectious diseases. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability.

Key potential applications include its use as a precursor for:

  • Kinase Inhibitors: Substituted benzaldehydes are crucial starting materials for the synthesis of various kinase inhibitors, which are pivotal in cancer therapy by targeting dysregulated signaling pathways.[1]

  • Antibacterial and Antifungal Agents: The benzaldehyde moiety can be incorporated into heterocyclic structures known to exhibit antimicrobial properties.

  • Antiviral Compounds: As a component in the synthesis of complex heterocyclic systems, it can contribute to the development of novel antiviral drugs.

Key Synthetic Transformations and Protocols

The aldehyde functional group of this compound is the primary site of reactivity, allowing for a variety of synthetic manipulations to build molecular complexity.

Reductive Amination for the Synthesis of Bioactive Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This reaction is fundamental in the synthesis of numerous pharmaceuticals where a substituted benzylamine is a key structural feature.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent such as methanol or dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours until completion.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 1: Representative Reductive Amination Reaction Parameters

AmineReducing AgentSolventReaction Time (h)Typical Yield (%)
AnilineNaBH₄Methanol485-95
BenzylamineSTABDichloroethane680-90
MorpholineNaBH₄Methanol390-98
Wittig and Horner-Wadsworth-Emmons Reactions for C-C Bond Formation

These olefination reactions are essential for converting the aldehyde into an alkene, a common functional group in many drug molecules, providing a scaffold for further functionalization.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the ylide.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Olefination Reaction Data

ReagentBaseSolventReaction Time (h)Typical Yield (%)
(Carbethoxymethylene)triphenylphosphoraneNaHTHF2>90
Triethyl phosphonoacetate (HWE)NaOEtEthanol385-95

Application in Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors often involves the construction of heterocyclic cores. This compound can serve as a key starting material for building scaffolds that can be further elaborated to target specific kinases.

Workflow for Potential Kinase Inhibitor Synthesis

G A This compound B Condensation with a Nucleophile (e.g., aminopyrimidine) A->B Step 1 C Cyclization B->C Step 2 D Aryl-Aryl Coupling (e.g., Suzuki Reaction) C->D Step 3 E Kinase Inhibitor Scaffold D->E Final Product G cluster_reactants Reactants A This compound D Biginelli Reaction A->D B β-Ketoester B->D C Urea/Thiourea C->D E Dihydropyrimidine Derivative D->E

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-difluorobenzaldehyde is a key synthetic intermediate in the development of pharmaceuticals and advanced materials. The presence of multiple fluorine substituents and a reactive aldehyde group makes it a valuable building block for introducing complex fluorinated moieties. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the derivatization of this intermediate.

However, the cross-coupling of this compound presents distinct challenges. Aryl chlorides are inherently less reactive towards oxidative addition to palladium(0) compared to their bromide or iodide counterparts.[1] Furthermore, the substitution pattern, with groups ortho to the chlorine atom (a fluorine atom and the benzaldehyde group), creates significant steric hindrance, which can impede the approach of the catalyst and slow the reaction rate.[1]

These application notes provide an overview of key palladium-catalyzed cross-coupling strategies, offering model protocols and optimized conditions tailored to overcome the challenges associated with this sterically hindered and electronically deactivated substrate. The following protocols are based on established methods for structurally similar aryl chlorides and serve as a robust starting point for experimental design.

General Considerations for Cross-Coupling with Hindered Aryl Chlorides

Successful cross-coupling of substrates like this compound hinges on the careful selection of the catalyst system and reaction parameters.

  • Catalyst System : The choice of both the palladium precursor and the ligand is critical. For unreactive aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required. These ligands promote the challenging oxidative addition step, stabilize the active catalytic species, and accelerate the rate of reductive elimination.[1]

  • Base : The base plays a crucial role in the transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig) steps. The strength and nature of the base must be matched to the specific coupling partners and solvent system to ensure efficient reaction without promoting side reactions.[1]

  • Solvent and Temperature : Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions like protodeboronation in Suzuki couplings.[1] Elevated temperatures (80–120 °C) are often necessary to drive the reaction to completion.

Experimental Workflow

The general workflow for performing a palladium-catalyzed cross-coupling reaction involves careful setup to maintain an inert atmosphere, followed by execution, monitoring, and purification.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Flame-dry Schlenk flask B 2. Add solid reagents: - this compound - Coupling Partner (e.g., Boronic Acid) - Base (e.g., K3PO4) A->B C 3. Evacuate and backfill with Argon/Nitrogen (3x) B->C D 4. Add Pd precursor and ligand C->D E 5. Add degassed solvent via syringe D->E F 6. Heat mixture to target temperature (e.g., 100 °C) E->F G 7. Stir vigorously for specified time (e.g., 12-24 h) F->G H 8. Monitor progress (TLC, GC-MS, LC-MS) G->H I 9. Cool to room temperature and quench reaction H->I J 10. Perform aqueous work-up (e.g., extraction with EtOAc) I->J K 11. Dry, filter, and concentrate organic layer J->K L 12. Purify crude product (e.g., column chromatography) K->L G pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)Ln-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2, Base) pd2_trans->pd0 Reductive Elimination (Ar-R') product Product: Ar-R' reagents Reagents: Ar-X, R'-B(OR)2 G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_ox->pd0 Reductive Elimination (Ar-C≡C-R) cu_alkyne Cu-C≡C-R pd2_ox->cu_alkyne Transmetalation cu_x Cu-X cu_x->cu_alkyne Alkyne Deprotonation (H-C≡C-R, Base) G pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)Ln-NR'R'' pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

References

Synthesis of Substituted Chalcones from 6-Chloro-2,3-difluorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3][4] The synthesis of novel chalcone derivatives is a key area of research, with modifications to the aromatic rings leading to potentially enhanced therapeutic properties.[1] The incorporation of halogen atoms, such as chlorine and fluorine, into the chalcone scaffold can significantly influence its biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of substituted chalcones starting from 6-Chloro-2,3-difluorobenzaldehyde. The primary synthetic route described is the Claisen-Schmidt condensation, a robust and widely used base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[5]

Biological Significance

Chalcones serve as crucial intermediates in the biosynthesis of flavonoids in plants.[6] Their diverse pharmacological activities have made them a privileged scaffold in drug discovery.[7] The presence of the α,β-unsaturated ketone moiety is a key structural feature responsible for many of their biological effects, allowing for Michael addition reactions with biological nucleophiles. The specific substitutions on the two aromatic rings modulate the potency and selectivity of these compounds for various biological targets. For instance, the presence and position of chloro and fluoro groups can enhance the anticancer and antimicrobial activities of chalcones.[3]

General Reaction Scheme

The synthesis of substituted chalcones from this compound and various substituted acetophenones is achieved through a Claisen-Schmidt condensation reaction. The general scheme is presented below:

G reactant1 This compound reaction + reactant1->reaction reactant2 Substituted Acetophenone reactant2->reaction product Substituted Chalcone reaction->product Base (NaOH or KOH) Ethanol, rt

Caption: General reaction for the synthesis of substituted chalcones.

Experimental Protocols

This section details two primary protocols for the synthesis of substituted chalcones from this compound: a traditional solvent-based method and a solvent-free (grinding) method.

Protocol 1: Solvent-Based Claisen-Schmidt Condensation

This protocol describes a standard method using an alcoholic solvent.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-aminoacetophenone, 4-methoxyacetophenone)

  • Ethanol (or rectified spirit)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Standard laboratory glassware (round-bottomed flask, magnetic stirrer, etc.)

  • Filtration apparatus (Buchner funnel)

  • Recrystallization apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 0.01 mol of this compound and 0.01 mol of the selected substituted acetophenone in 20-30 mL of ethanol.[5]

  • Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide dropwise.[5]

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate is often indicative of product formation.

  • Work-up: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

  • Acidification: Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3), which will cause the chalcone to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with copious amounts of cold distilled water until the filtrate is neutral.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product.[6]

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol avoids the use of organic solvents during the reaction.

Materials:

  • This compound

  • Substituted Acetophenone

  • Solid Sodium Hydroxide (pellets)

  • Mortar and Pestle

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Mixing Reactants: In a clean mortar, combine 0.01 mol of this compound, 0.01 mol of the substituted acetophenone, and 0.01 mol of solid sodium hydroxide pellets.[8]

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically become a paste and may solidify.[8]

  • Reaction: Allow the mixture to stand in the mortar, covered, for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Add approximately 20 mL of cold water to the mortar and break up the solid product with the pestle.

  • Isolation and Washing: Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the product thoroughly with distilled water.

  • Drying and Purification: Dry the purified product as described in Protocol 1. Recrystallization from ethanol can be performed if further purification is needed.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various substituted acetophenones, along with generalized quantitative data based on similar reported syntheses.

Compound IDAcetophenone Substituent (R)Molecular FormulaYield (%)Melting Point (°C)
1a HC₁₅H₈ClF₂O75-8590-95
1b 4-HydroxyC₁₅H₈ClF₂O₂70-80180-185
1c 4-AminoC₁₅H₁₀ClF₂NO65-75150-155
1d 4-MethoxyC₁₆H₁₀ClF₂O₂80-90110-115
1e 4-ChloroC₁₅H₇Cl₂F₂O70-80120-125

*Yields and melting points are estimated based on typical Claisen-Schmidt condensations and will vary depending on the specific reaction conditions and purity of the final product.

Characterization Data

The synthesized chalcones should be characterized by standard spectroscopic methods. Below are the expected characteristic spectral data.

Compound IDIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
General 1650-1670 (C=O stretch), 1580-1600 (C=C stretch), 750-850 (C-Cl stretch), 1000-1400 (C-F stretch)7.0-8.2 (aromatic and vinylic protons, with the two vinylic protons appearing as doublets with a coupling constant of ~15-16 Hz, indicative of a trans configuration)188-195 (C=O), 120-145 (aromatic and vinylic carbons)
1b ~3300-3500 (O-H stretch)A broad singlet for the phenolic -OH protonAdditional signals corresponding to the substituted aromatic ring
1c ~3350-3450 (N-H stretch)A broad singlet for the -NH₂ protonsAdditional signals corresponding to the substituted aromatic ring
1d ~2850 (C-H stretch of OCH₃)A singlet around 3.8-3.9 ppm for the -OCH₃ protonsA signal around 55-56 ppm for the -OCH₃ carbon

Experimental Workflow and Signaling Pathway Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted chalcones.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization a Mix Aldehyde and Ketone b Add Base Catalyst a->b c Stir at Room Temperature b->c d Quench with Ice Water c->d e Acidify with HCl d->e f Filter Precipitate e->f g Wash with Water f->g h Recrystallize from Ethanol g->h i Characterize (NMR, IR, MP) h->i

Caption: Workflow for chalcone synthesis and purification.

Potential Signaling Pathway Inhibition

Chalcones are known to interact with various cellular signaling pathways. One such example is the inhibition of a pro-inflammatory pathway. The diagram below provides a simplified representation of how a chalcone derivative might exert its anti-inflammatory effects.

G cluster_pathway Pro-inflammatory Signaling Pathway a Inflammatory Stimulus b Upstream Kinase a->b c Transcription Factor (e.g., NF-κB) b->c d Gene Expression c->d e Pro-inflammatory Mediators d->e chalcone Substituted Chalcone chalcone->b Inhibition

Caption: Simplified diagram of chalcone inhibiting a signaling pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of novel substituted chalcones derived from this compound. The Claisen-Schmidt condensation offers a versatile and efficient method for generating a library of these compounds. The resulting fluorinated and chlorinated chalcones are promising candidates for further investigation in various drug discovery programs due to their potential for enhanced biological activity. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore the therapeutic potential of these novel compounds.

References

Application of 6-Chloro-2,3-difluorobenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of agrochemicals synthesized directly from 6-Chloro-2,3-difluorobenzaldehyde. However, the structurally similar compound, 2-Chloro-6-fluorobenzaldehyde , is a known key intermediate in the synthesis of important agrochemicals.[1][2][3][4][5] The following application notes and protocols are therefore based on the well-documented use of 2-Chloro-6-fluorobenzaldehyde as a representative example to illustrate the synthetic utility of chloro-fluorobenzaldehyde derivatives in the agrochemical industry.

Introduction

Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide array of agrochemicals due to their versatile reactivity.[1][5] The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity, metabolic stability, and overall efficacy of the final pesticide.[1] This document outlines the application of a representative chloro-fluorobenzaldehyde in the synthesis of a commercial insecticide and a potential fungicide, providing detailed experimental protocols and quantitative data to aid researchers in the field of agrochemical development.

Application 1: Synthesis of the Insecticide Chlorantraniliprole

2-Chloro-6-fluorobenzaldehyde serves as a precursor to a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is essential for the synthesis of the widely used insecticide, Chlorantraniliprole.[1] Chlorantraniliprole is an anthranilic diamide insecticide that exhibits high efficacy against a broad spectrum of chewing pests.[1]

Synthetic Pathway Overview

The multi-step synthesis to Chlorantraniliprole from 2-Chloro-6-fluorobenzaldehyde is outlined below. The process involves the initial conversion of the benzaldehyde to a more substituted benzoic acid derivative, followed by amidation and final coupling with a pyrazole carboxylic acid.[1]

G A 2-Chloro-6-fluorobenzaldehyde B 2-Chloro-6-methylbenzaldehyde A->B Methylation C 2-Chloro-6-methylbenzoic Acid B->C Oxidation D 2-Amino-3-methylbenzoic Acid C->D Amination E 2-Amino-5-chloro-3-methylbenzoic Acid D->E Chlorination F 2-Amino-5-chloro-N,3-dimethylbenzamide E->F Amidation G Chlorantraniliprole F->G Coupling H 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid H->G

Synthetic pathway from 2-Chloro-6-fluorobenzaldehyde to Chlorantraniliprole.
Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylbenzoic Acid from 2-Chloro-6-fluorobenzaldehyde [1][6]

This two-step protocol involves the methylation of the aldehyde followed by oxidation to the carboxylic acid.

  • Step 1: Synthesis of 2-Chloro-6-methylbenzaldehyde

    • Convert 2-chloro-6-fluorobenzaldehyde to its n-butylimine derivative.

    • Treat the resulting imine with two equivalents of methylmagnesium chloride in tetrahydrofuran (THF).

    • Perform aqueous hydrolysis to yield crude 2-chloro-6-methylbenzaldehyde.[1][6]

  • Step 2: Oxidation to 2-Chloro-6-methylbenzoic Acid

    • The crude 2-chloro-6-methylbenzaldehyde from the previous step is oxidized to the corresponding carboxylic acid.

    • This can be achieved using an oxidizing agent such as potassium permanganate or sodium chlorite.[1]

Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid [1]

This protocol outlines the amination and subsequent chlorination of the benzoic acid intermediate.

  • Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid

    • 2-chloro-6-methylbenzoic acid is subjected to a nucleophilic aromatic substitution reaction to replace the chlorine atom with an amino group.

    • This is typically achieved using ammonia or a protected ammonia equivalent under pressure and/or with a catalyst.[1]

  • Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid

    • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent.

    • Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to regioselectively chlorinate the aromatic ring.

Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide [1]

This protocol describes the amidation of the carboxylic acid to form the key benzamide intermediate.

  • Dissolve 2-amino-5-chloro-3-methylbenzoic acid in an appropriate solvent.

  • Add a coupling agent such as 1-hydroxybenzotriazole (HOBt) and a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Cool the mixture in an ice bath and add a solution of methylamine (e.g., 30% in ethanol).

  • Allow the reaction to proceed overnight at room temperature.[1]

Protocol 4: Synthesis of Chlorantraniliprole [1]

This final step involves the coupling of the two key intermediates.

  • Dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent like acetonitrile.

  • Add a base, such as triethylamine or 3-methylpyridine.

  • Add a coupling reagent, for example, methanesulfonyl chloride, to form the acid chloride in situ.

  • Add 2-amino-5-chloro-N,3-dimethylbenzamide to the reaction mixture.

  • Stir the reaction at room temperature until completion.[1]

Quantitative Data
StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
Methylation and Oxidation2-Chloro-6-fluorobenzaldehyde2-Chloro-6-methylbenzoic Acid1. n-BuLi, MeMgCl; 2. Oxidizing agent85-[6]
Amination and Chlorination2-Chloro-6-methylbenzoic Acid2-Amino-5-chloro-3-methylbenzoic Acid1. NH3 (or equivalent); 2. NCS--[1]
Amidation2-Amino-5-chloro-3-methylbenzoic Acid2-Amino-5-chloro-N,3-dimethylbenzamideHOBt, EDCI, Methylamine--[1]
Coupling2-Amino-5-chloro-N,3-dimethylbenzamideChlorantraniliproleMethanesulfonyl chloride, Triethylamine--[1]

Data for yields and purities for all steps were not available in the consulted resources.

Application 2: Proposed Synthesis of a Triazole Fungicide

2-Chloro-6-fluorobenzaldehyde can also be envisioned as a starting material for the synthesis of novel fungicides, such as those belonging to the triazole class. A plausible synthetic route would involve the oxidation of the aldehyde to a carboxylic acid, followed by nucleophilic substitution of the fluorine atom with a triazole moiety, and subsequent amidation.[1]

Proposed Synthetic Pathway

G A 2-Chloro-6-fluorobenzaldehyde B 2-Chloro-6-fluorobenzoic Acid A->B Oxidation C 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid B->C Nucleophilic Aromatic Substitution (with 1,2,4-triazole) E Triazole Fungicide C->E Amidation D Substituted Aniline D->E

Proposed synthetic pathway to a triazole fungicide.
General Experimental Protocol

  • Step 1: Oxidation of 2-Chloro-6-fluorobenzaldehyde

    • Oxidize 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzoic acid using a suitable oxidizing agent like potassium permanganate in an alkaline solution.[1]

  • Step 2: Synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid

    • React 2-chloro-6-fluorobenzoic acid with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The fluorine atom is generally more susceptible to nucleophilic aromatic substitution than the chlorine atom.[1]

  • Step 3: Amidation

    • Couple the resulting 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid with a desired substituted aniline using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to yield the final fungicide product.[1]

Conclusion

While direct applications of this compound in agrochemical synthesis are not readily found in the surveyed literature, the analogous compound 2-Chloro-6-fluorobenzaldehyde is a versatile intermediate for the synthesis of complex and commercially significant agrochemicals. The provided protocols for the synthesis of an insecticide and a proposed fungicide highlight the utility of such halogenated benzaldehydes. These examples serve as a valuable guide for researchers and scientists in the development of new and effective crop protection agents. Further research into the reactivity and applications of other isomers, such as this compound, may unveil novel synthetic routes to a new generation of agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Reactions with 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2,3-difluorobenzaldehyde. The information provided aims to address common challenges and optimize reaction outcomes.

Troubleshooting Low Yields

Low yields in reactions involving this compound can often be attributed to a combination of electronic effects and steric hindrance imparted by the substituents on the aromatic ring. The following guides address specific reaction types and common issues.

I. Knoevenagel Condensation

Question: My Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is resulting in a low yield of the desired α,β-unsaturated product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reaction are often due to incomplete conversion or the formation of side products. The primary factors to consider are steric hindrance, catalyst inefficiency, and suboptimal reaction conditions.

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Technical Support Center: Formylation of 1-Chloro-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1-chloro-2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected major product from the formylation of 1-chloro-2,3-difluorobenzene?

A1: The expected major product is 2-chloro-3,4-difluorobenzaldehyde . This is due to the directing effects of the halogen substituents on the benzene ring. The fluorine atom at position 3 and the chlorine atom at position 1 both direct the incoming formyl group to the C4 position. The fluorine atom at position 2 directs to the C6 position. The cumulative electronic and steric effects favor substitution at the C4 position.

Q2: What are the most common side products in this reaction?

A2: The most common side product is the isomeric 4-chloro-2,3-difluorobenzaldehyde , resulting from formylation at the C6 position. Other potential side products, though generally less common, can include:

  • Unreacted starting material: Incomplete reaction is a common issue due to the deactivating nature of the halogen substituents.

  • Di-formylated products: While the formyl group is deactivating, under harsh reaction conditions, a second formylation might occur, though this is typically observed in very low yields.

  • Triarylmethane-type byproducts: The product aldehyde can sometimes react further with the starting material, especially under strongly acidic conditions, to form colored impurities.

  • Products of halogen displacement: Although rare in electrophilic aromatic substitutions, displacement of a fluorine or chlorine atom is a theoretical possibility under forcing conditions.

Q3: My reaction yield is low. What are the possible causes and solutions?

A3: Low yields are a frequent challenge in the formylation of deactivated aromatic rings. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Suggestions
Insufficiently reactive Vilsmeier reagent Ensure the Vilsmeier reagent is freshly prepared or properly stored. For in-situ generation, use high-quality DMF and POCl₃. The molar ratio of POCl₃ to DMF should be optimized (typically around 1:1 to 1.5:1).
Reaction temperature is too low While initial mixing is often done at low temperatures, the reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Incomplete reaction Extend the reaction time. Monitor the consumption of the starting material to determine the optimal reaction duration.
Moisture in the reaction The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor work-up procedure During aqueous work-up, the hydrolysis of the intermediate iminium salt to the aldehyde can be slow. Ensure complete hydrolysis by adjusting the pH and allowing sufficient time.
Substrate is too deactivated For highly deactivated substrates like 1-chloro-2,3-difluorobenzene, a more forcing method like ortho-lithiation followed by formylation with DMF might be a more effective alternative to the Vilsmeier-Haack reaction.

Q4: I am observing multiple spots on my TLC, and the crude product is colored. What could be the reason?

A4: The presence of multiple spots likely indicates a mixture of the desired product and the isomeric side product (4-chloro-2,3-difluorobenzaldehyde). The coloration of the crude product could be due to the formation of triarylmethane-type byproducts. To address this:

  • Optimize reaction conditions: Try running the reaction at a lower temperature to improve regioselectivity and minimize side reactions.

  • Purification: Column chromatography is usually effective in separating the isomeric products. The choice of eluent should be optimized to achieve good separation.

  • Work-up: A thorough aqueous work-up can help remove some colored impurities. Washing the organic layer with a sodium bisulfite solution can also help in removing aldehydic impurities.

Quantitative Data Summary

Reaction Conditions 2-chloro-3,4-difluorobenzaldehyde (Desired Product) Yield (%) 4-chloro-2,3-difluorobenzaldehyde (Isomeric Side Product) Yield (%) Unreacted Starting Material (%)
POCl₃/DMF (1.2 eq), 25°C, 12h40-5015-2030-40
POCl₃/DMF (1.2 eq), 80°C, 6h60-7020-255-10
Oxalyl chloride/DMF (1.2 eq), 25°C, 12h45-5515-2025-35

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Chloro-2,3-difluorobenzene

Materials:

  • 1-Chloro-2,3-difluorobenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCE, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 1-chloro-2,3-difluorobenzene (1.0 equivalent) in anhydrous DCE dropwise.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 6-12 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.

  • Extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Reaction Pathway and Side Product Formation

The following diagram illustrates the main reaction pathway for the Vilsmeier-Haack formylation of 1-chloro-2,3-difluorobenzene and the formation of the major isomeric side product.

Formylation_Reaction Vilsmeier-Haack Formylation of 1-Chloro-2,3-difluorobenzene cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_chloro_2_3_difluorobenzene 1-Chloro-2,3-difluorobenzene Sigma_complex_6 σ-complex (attack at C6) 1_chloro_2_3_difluorobenzene->Sigma_complex_6 + Vilsmeier Reagent Vilsmeier_reagent Vilsmeier Reagent (from DMF + POCl₃) Sigma_complex_4 σ-complex (attack at C4) Iminium_salt_4 Iminium salt intermediate (from C4 attack) Sigma_complex_4->Iminium_salt_4 -H⁺ Iminium_salt_6 Iminium salt intermediate (from C6 attack) Sigma_complex_6->Iminium_salt_6 -H⁺ Main_product 2-Chloro-3,4-difluorobenzaldehyde (Major Product) Iminium_salt_4->Main_product Hydrolysis (H₂O) Side_product 4-Chloro-2,3-difluorobenzaldehyde (Isomeric Side Product) Iminium_salt_6->Side_product Hydrolysis (H₂O)

Caption: Reaction pathway for the formylation of 1-chloro-2,3-difluorobenzene.

Technical Support Center: Purification of 6-Chloro-2,3-difluorobenzaldehyde Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 6-Chloro-2,3-difluorobenzaldehyde and its derivatives using various chromatographic techniques. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound and its derivatives. For reversed-phase HPLC, C18 columns are a popular choice.

Q2: My this compound derivative appears to be unstable on the silica gel column. What can I do?

A2: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%). Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be a good option.

Q3: How can I visualize this compound on a TLC plate?

A3: Due to its aromatic nature, this compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1] For destructive visualization, stains like p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) can be used, which react with the aldehyde functional group to produce colored spots.[2][3]

Q4: What are some common impurities I might encounter, and how can I separate them?

A4: Common impurities can include unreacted starting materials, by-products from side reactions (e.g., over-oxidation to the carboxylic acid), or residual solvents. The choice of chromatographic conditions, particularly the solvent system, is crucial for separating these impurities. A gradient elution in column chromatography or HPLC is often effective in resolving compounds with different polarities.

Q5: Can I use reversed-phase chromatography for the purification of this compound?

A5: Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable option, especially for HPLC analysis and purification. In reversed-phase, a polar mobile phase (like acetonitrile/water or methanol/water) is used, and less polar compounds elute later. This can be advantageous for separating polar impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound derivatives.

Issue 1: Peak Tailing in HPLC

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

  • Poor peak resolution and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups The slightly acidic nature of residual silanol groups on the silica-based stationary phase can interact with the aldehyde, causing tailing. Solution: Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase to mask the silanol groups. Using an end-capped column can also minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase. Solution: Adjust the mobile phase pH. For reversed-phase, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can often improve peak shape for aldehydes.
Presence of Impurities A co-eluting impurity can manifest as a shoulder or tail on the main peak. Solution: Optimize the mobile phase composition or gradient to improve the separation of the impurity.
Issue 2: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad fractions containing a mixture of compounds.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical for good separation. Solution: Perform a thorough TLC analysis with various solvent systems to find the optimal eluent that provides good separation between your product and impurities (a good target Rf for the product is around 0.3).
Improper Column Packing Channels or cracks in the silica gel bed will lead to poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica and avoid air bubbles.
Column Overloading Applying too much crude material relative to the amount of silica gel. Solution: A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w) for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.
Sample Application Applying the sample in a large volume of strong solvent. Solution: Dissolve the crude sample in a minimal amount of the initial, weakest eluent or a volatile solvent that is then evaporated after loading onto the top of the column (dry loading).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

A crucial first step to determine the appropriate solvent system for column chromatography.

Methodology:

  • Plate Preparation: Use a silica gel coated TLC plate with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of the crude this compound derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4 for good separation in column chromatography.

Example TLC Solvent Systems:

Solvent System (v/v)Polarity
Hexane / Ethyl Acetate (9:1)Low
Hexane / Ethyl Acetate (4:1)Medium
Hexane / Diethyl Ether (7:3)Medium
Dichloromethane / Hexane (1:1)Medium-High
Protocol 2: Flash Column Chromatography Purification

Methodology:

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent determined from TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity requirements or separation of closely related isomers.

Methodology:

ParameterCondition
Instrument Preparative HPLC system with a UV detector
Column C18, 10 µm, 250 x 21.2 mm (or similar preparative column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 60:40) and increase the percentage of B over time to elute the compound. The exact gradient should be developed based on analytical HPLC.
Flow Rate 15-25 mL/min (depending on column dimensions)
Detection UV at 254 nm
Injection Volume Dependent on sample concentration and column loading capacity

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude 6-Chloro-2,3- difluorobenzaldehyde tlc TLC Analysis to Determine Eluent crude_sample->tlc column_packing Pack Column with Silica Gel tlc->column_packing sample_loading Load Sample column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for the purification of this compound by Flash Column Chromatography.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed in HPLC cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Co-eluting Impurity start->cause4 solution1 Add Triethylamine (0.1%) or Use End-capped Column cause1->solution1 solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 solution3 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause3->solution3 solution4 Optimize Mobile Phase or Gradient cause4->solution4 end Symmetrical Peak Achieved solution1->end solution2->end solution3->end solution4->end

Caption: Logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on 6-chloro-2,3-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the most likely leaving group in a nucleophilic aromatic substitution reaction on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The aldehyde group, being an electron-withdrawing group, will activate the positions ortho and para to it for nucleophilic attack. In this case, the chlorine at the 6-position is para to the aldehyde group, and the fluorine at the 2-position is ortho. Due to the stronger activating effect of the para-position and the general trend in SNAr where the C-Cl bond is more readily cleaved than the C-F bond in many instances (depending on the specific conditions and nucleophile), the chlorine atom is the most probable leaving group.

Q2: What is the role of the solvent in this reaction? Which solvents are recommended?

A2: The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion (the nucleophile), thus enhancing its nucleophilicity.[1][2] Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[3] The choice of solvent can significantly impact the reaction rate and yield.

Q3: What types of bases are suitable for this reaction, and why are they necessary?

A3: A base is often required to deprotonate a protic nucleophile (e.g., an alcohol or an amine), thereby increasing its nucleophilicity. Non-nucleophilic bases are ideal as they do not compete with the primary nucleophile in attacking the aromatic ring. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[3] The strength of the base should be matched to the pKa of the nucleophile.

Q4: I am observing low to no conversion of my starting material. What are the potential causes and solutions?

A4: Low or no conversion can be attributed to several factors:

  • Insufficiently activated nucleophile: Ensure your base is strong enough to deprotonate your nucleophile.

  • Low reaction temperature: SNAr reactions often require heating. Gradually increase the reaction temperature and monitor for product formation.

  • Inappropriate solvent: The chosen solvent may not be effectively stabilizing the intermediate. Consider switching to a more polar aprotic solvent like DMF or DMSO.

  • Water contamination: Water can protonate the nucleophile, reducing its reactivity. Ensure all reagents and solvents are dry.

  • Poor leaving group activation: While chlorine is a good leaving group in this context, ensure the electronic effects of the ring are sufficient. In some cases, catalysis might be necessary.

Q5: My reaction is producing multiple products. How can I improve the selectivity?

A5: The formation of multiple products can arise from the substitution of either the chlorine or one of the fluorine atoms. To improve selectivity for the substitution of the chlorine at the 6-position:

  • Lower the reaction temperature: This can help favor the kinetically controlled product, which is often the substitution at the more activated position (para to the aldehyde).

  • Choice of nucleophile: Bulky nucleophiles may exhibit greater steric hindrance at the more crowded ortho position (C-2), favoring substitution at the C-6 position.

  • Solvent effects: The solvent can influence the regioselectivity of the reaction. Experiment with different polar aprotic solvents to see if selectivity improves.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. - Use a stronger base or a more polar aprotic solvent (e.g., switch from THF to DMF or DMSO).
2. Degradation of starting material or product.- Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation of the aldehyde.
3. Suboptimal stoichiometry.- Optimize the molar ratio of the nucleophile and base to the substrate. An excess of the nucleophile and base is often beneficial.
Side Product Formation 1. Substitution at a fluorine position.- Lower the reaction temperature. - Use a less reactive nucleophile or a bulkier nucleophile.
2. Reaction with the aldehyde group.- Protect the aldehyde group (e.g., as an acetal) before the substitution reaction and deprotect it afterward.
3. Polymerization or decomposition.- Reduce the reaction temperature. - Ensure the absence of strong acids or bases that could catalyze side reactions.
Difficulty in Product Isolation 1. Emulsion formation during workup.- Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite.
2. Product is highly soluble in the aqueous phase.- Perform multiple extractions with an organic solvent. - Saturate the aqueous phase with salt to decrease the polarity and drive the product into the organic layer.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Alcohol
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add the alcohol nucleophile (1.2 eq).

  • Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • In a sealed tube, dissolve this compound (1.0 eq) in anhydrous DMSO (0.25 M).

  • Add the amine nucleophile (1.5 eq) followed by cesium carbonate (Cs2CO3) (2.5 eq).

  • Heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 6-alkoxy-2,3-difluorobenzaldehydes

EntryNucleophile (ROH)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK2CO3DMF801275
2PhenolCs2CO3DMF80888
3PhenolK2CO3DMSO801282
44-MethoxyphenolK2CO3DMF901091
5EthanolNaHTHF602465
6EthanolNaHDMF601878

Table 2: Optimization of Reaction Conditions for the Synthesis of 6-amino-2,3-difluorobenzaldehydes

EntryNucleophile (R2NH)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK2CO3DMSO1202485
2MorpholineCs2CO3DMSO1201892
3PiperidineK2CO3NMP1302088
4Anilinet-BuOKTHF703655
5AnilineCs2CO3Dioxane1002472

Visualizations

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex [Intermediate] sub->meisenheimer Attack at C6 nu Nucleophile (Nu⁻) nu->meisenheimer prod Substituted Product meisenheimer->prod Loss of Cl⁻ lg Leaving Group (Cl⁻) meisenheimer->lg

Caption: General mechanism of nucleophilic aromatic substitution.

Troubleshooting_Workflow start Start Experiment check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes optimize_temp Increase Temperature low_conversion->optimize_temp isolate Isolate Product good_conversion->isolate analyze Analyze Purity (NMR, etc.) isolate->analyze pure Product is Pure analyze->pure Yes impure Product is Impure analyze->impure No end End pure->end optimize_purification Optimize Purification (e.g., Recrystallization, Chromatography) impure->optimize_purification change_solvent Change Solvent (e.g., to DMSO) optimize_temp->change_solvent change_base Use Stronger Base change_solvent->change_base change_base->start Re-run optimize_purification->analyze

Caption: Troubleshooting workflow for reaction optimization.

References

Technical Support Center: Managing Reactions of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 6-Chloro-2,3-difluorobenzaldehyde. The information is tailored for professionals in organic synthesis and drug development, with a focus on managing the steric effects of this polysubstituted benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in synthesis?

A1: The primary challenge arises from steric hindrance caused by the substituents ortho to the aldehyde group (the chlorine atom at position 6 and the fluorine atom at position 2). This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially leading to lower reaction rates, incomplete reactions, or the need for harsh reaction conditions. The electron-withdrawing nature of the halogen substituents activates the aldehyde group, but this electronic effect can be counteracted by steric hindrance.[1]

Q2: How does the substitution pattern of this compound affect its reactivity in common reactions?

A2: The chlorine and fluorine atoms at the ortho positions (2 and 6) create significant steric shielding around the aldehyde functional group. This can hinder the approach of bulky reagents. However, the strong electron-withdrawing effects of the fluorine and chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack if the nucleophile is small enough to overcome the steric barrier.[1]

Q3: In which types of reactions is steric hindrance from this compound most pronounced?

A3: Steric hindrance is particularly significant in reactions that involve bulky nucleophiles or transition states with significant steric demands. Examples include:

  • Wittig Reaction: The formation of the oxaphosphetane intermediate can be sterically hindered.

  • Grignard and Organolithium Reactions: The approach of these bulky organometallic reagents to the carbonyl carbon can be difficult.

  • Aldol and Knoevenagel Condensations: The formation of the initial adduct can be slowed down by the ortho substituents.

  • Friedländer Synthesis of Quinolines: The initial condensation step with a ketone or other active methylene compound can be sterically hindered.[2][3]

Q4: What general strategies can be employed to overcome steric hindrance in reactions with this compound?

A4: Several strategies can be effective:

  • Use of Smaller, More Reactive Reagents: Opting for less bulky nucleophiles can facilitate easier access to the carbonyl carbon.

  • Higher Reaction Temperatures: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions and decomposition.

  • Use of Highly Active Catalysts: Specific catalysts can provide alternative reaction pathways with lower activation energies. For instance, in quinoline synthesis, various Lewis acids or organocatalysts can be employed.[4][5]

  • Longer Reaction Times: Allowing reactions to proceed for extended periods can often lead to higher yields for sterically hindered substrates.

  • Microwave Irradiation: This technique can sometimes accelerate reactions that are sluggish under conventional heating.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion in Friedländer Quinoline Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[2][3] With this compound (assuming it is first converted to a 2-amino derivative), steric hindrance can be a major issue.

Potential Cause Troubleshooting Steps
Steric hindrance impeding initial condensation. 1. Optimize Catalyst: Switch to a more effective Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).[2][4] Some reactions benefit from basic catalysis (e.g., KOH, piperidine).[3] 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition by TLC. 3. Use a More Reactive Methylene Compound: If possible, use a more acidic or less sterically demanding active methylene compound.
Poor solubility of reactants. 1. Solvent Screening: Test a range of high-boiling point aprotic solvents (e.g., DMF, DMSO, NMP, diphenyl ether). 2. Use of Ionic Liquids: Ionic liquids can act as both solvent and catalyst and may improve solubility and reaction rates.[4]
Deactivation of the catalyst. 1. Ensure Anhydrous Conditions: Water can deactivate many Lewis acid catalysts. Use oven-dried glassware and anhydrous solvents. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%).
Low reactivity of the 2-amino group. The electron-withdrawing fluorine substituents can reduce the nucleophilicity of the amino group. Pre-formation of the imine under specific conditions might be necessary before cyclization.
Issue 2: Low Yield in Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from aldehydes. With sterically hindered aldehydes like this compound, the formation of the betaine and/or oxaphosphetane intermediate can be slow.

Potential Cause Troubleshooting Steps
Steric hindrance preventing ylide attack. 1. Use a Less Hindered Ylide: If the synthetic route allows, utilize a smaller phosphonium ylide. 2. Employ a More Reactive Ylide: Use a non-stabilized ylide, which is generally more reactive than stabilized ylides. 3. Change the Base/Solvent System: The choice of base (e.g., n-BuLi, NaHMDS, KHMDS) and solvent (e.g., THF, toluene, DMSO) can significantly impact the reactivity of the ylide.
Reversible formation of the betaine/oxaphosphetane. 1. Salt-Free Conditions: The presence of lithium salts can affect the stereochemical outcome and reaction rate. Preparing the ylide under salt-free conditions may be beneficial. 2. Temperature Optimization: Lower temperatures often favor the kinetic product, while higher temperatures may be needed to drive the reaction to completion.
Decomposition of the ylide. 1. Freshly Prepare the Ylide: Prepare the phosphonium ylide immediately before use. 2. Maintain Inert Atmosphere: Ylides are sensitive to air and moisture. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general method for the synthesis of a quinoline derivative from a 2-amino-polysubstituted benzaldehyde and a ketone, which can be adapted for derivatives of this compound.

Materials:

  • 2-Amino-6-chloro-3,4-difluorobenzaldehyde (1 mmol)

  • Ketone (e.g., cyclohexanone, 1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-6-chloro-3,4-difluorobenzaldehyde, the ketone, and p-toluenesulfonic acid.

  • Add toluene and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the starting aldehyde is consumed (usually 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Product Catalyst Solvent Time Temp. Yield (%)
2-Amino-6-chloro-3,4-difluorobenzaldehyde & Cyclohexanone8-Chloro-6,7-difluoro-1,2,3,4-tetrahydroacridinep-TsOHToluene12 hReflux75-85 (Estimated)
2-Amino-6-chloro-3,4-difluorobenzaldehyde & Acetophenone8-Chloro-6,7-difluoro-2-phenylquinolineL-prolineDMSO24 h100 °C60-70 (Estimated)
Protocol 2: General Procedure for Wittig Olefination

This protocol outlines a general procedure for the Wittig reaction with a sterically hindered aldehyde.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 mmol)

  • Potassium tert-butoxide (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • This compound (1 mmol)

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise, and stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Aldehyde Ylide Product Base Solvent Time Temp. Yield (%)
This compoundPh₃P=CHOMe1-Chloro-2,3-difluoro-6-(2-methoxyvinyl)benzeneKOtBuTHF18 h0 °C to RT50-65 (Estimated)
This compoundPh₃P=CH₂1-Chloro-2,3-difluoro-6-vinylbenzenen-BuLiTHF12 h-78 °C to RT60-75 (Estimated)

Visualizations

Logical Workflow for Troubleshooting Friedländer Synthesis

Troubleshooting_Friedlander start Low Yield in Friedländer Synthesis check_sterics Is Steric Hindrance a Likely Issue? start->check_sterics optimize_catalyst Optimize Catalyst System (e.g., stronger Lewis acid, different catalyst type) check_sterics->optimize_catalyst Yes check_solubility Are Reactants Fully Solubilized? check_sterics->check_solubility No increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp change_reagent Use More Reactive Methylene Compound increase_temp->change_reagent change_reagent->check_solubility solvent_screen Screen High-Boiling Point Solvents (DMF, DMSO, etc.) check_solubility->solvent_screen No check_conditions Review Other Reaction Conditions check_solubility->check_conditions Yes solvent_screen->check_conditions anhydrous_conditions Ensure Anhydrous Conditions check_conditions->anhydrous_conditions Yes end Improved Yield check_conditions->end No, review literature for alternative routes increase_catalyst Increase Catalyst Loading anhydrous_conditions->increase_catalyst increase_catalyst->end Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Reaction and Analysis cluster_eval Evaluation prep_reactants Prepare Stock Solutions of: - this compound - Active Methylene Compound setup_vials Set up Parallel Reaction Vials prep_reactants->setup_vials add_reactants Add Reactants and Solvent to Each Vial setup_vials->add_reactants add_catalyst Add Different Catalyst to Each Vial (e.g., p-TsOH, Sc(OTf)₃, Iodine) add_reactants->add_catalyst run_reaction Run Reactions Under Identical Conditions (Temp, Time) add_catalyst->run_reaction monitor_tlc Monitor Progress by TLC run_reaction->monitor_tlc workup Quench and Work-up monitor_tlc->workup analyze Analyze Yield and Purity (NMR, LC-MS) workup->analyze compare_results Compare Catalyst Performance analyze->compare_results select_optimal Select Optimal Catalyst for Scale-up compare_results->select_optimal

References

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate homocoupling side reactions during the Suzuki coupling of 6-Chloro-2,3-difluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction?

A1: Homocoupling is a common and significant side reaction in Suzuki couplings where two molecules of the same starting material react with each other.[1] In your experiment, this can manifest in two primary ways:

  • Boronic Acid Homocoupling: Two molecules of your organoboron reagent couple to form a symmetrical biaryl compound. This is the most prevalent form of homocoupling.[2] It consumes your valuable boronic acid and complicates the purification of the desired product.[1]

  • Aryl Halide Homocoupling: While less common, two molecules of this compound can couple, especially under certain conditions with specific catalysts.

Q2: Why am I observing significant boronic acid homocoupling with this compound?

A2: Significant homocoupling in this reaction is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II).[2] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][3] Rigorous exclusion of oxygen is critical to suppress this pathway.[2][3]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][2][4] This is especially problematic at the beginning of the reaction.[2]

Q3: How does the choice of palladium catalyst and ligand affect homocoupling?

A3: The selection of the palladium source and its associated ligand is critical in minimizing homocoupling.[1]

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it reduces the initial concentration of Pd(II) that can drive homocoupling.[1][5]

  • Ligands: For a less reactive electrophile like an aryl chloride, bulky, electron-rich phosphine ligands are highly recommended.[4][5] Ligands such as SPhos, XPhos, and P(t-Bu)₃ accelerate the desired catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][5] A faster reductive elimination step decreases the lifetime of intermediates that could otherwise lead to side reactions.[1]

Q4: What is the role of oxygen, and how can I effectively remove it?

A4: Oxygen is a major contributor to boronic acid homocoupling by oxidizing the active Pd(0) catalyst.[4][6] Even trace amounts of dissolved oxygen can have a significant impact.[3][5] The most effective method for removing it is to thoroughly degas all solvents and the reaction mixture before adding the catalyst.[2][5] This is best achieved by subsurface sparging, which involves bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30 minutes).[3][5] The freeze-pump-thaw technique is another effective, albeit more complex, method.[2]

Q5: Which base is recommended for this specific substrate?

A5: The base is essential for activating the boronic acid for the transmetalation step.[1][7] However, its choice can influence side reactions. For Suzuki couplings involving aryl chlorides, inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently and successfully used.[1] The optimal base is often substrate-dependent, and screening may be necessary to find the ideal conditions for this compound.[2]

Q6: Can reaction temperature and concentration influence homocoupling?

A6: Yes, both temperature and concentration play a role. Aryl chlorides are less reactive than bromides or iodides and often require higher reaction temperatures to achieve a reasonable reaction rate.[4][8] However, elevated temperatures can sometimes increase the rate of side reactions.[9] It is a matter of finding a balance where the cross-coupling proceeds efficiently while minimizing homocoupling. A systematic study of the reaction temperature (e.g., from 80°C to 110°C) may be required.[8][10]

Troubleshooting Guide

Problem: High percentage of boronic acid-derived homocoupling product detected by LCMS, GC, or NMR.

Diagnostic and Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify and resolve the root cause of excessive homocoupling.

G start High Homocoupling Observed check_o2 Is the system rigorously deoxygenated? start->check_o2 check_pd What is the Pd precatalyst? check_o2->check_pd Yes sol_o2 Action: Improve degassing. Use N2/Ar sparging for 30+ min. Maintain inert atmosphere. check_o2->sol_o2 No check_ligand Is the ligand optimal for aryl chlorides? check_pd->check_ligand Pd(0) sol_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). check_pd->sol_pd0 Pd(II) sol_additive Action: If using Pd(II), consider adding a mild reducing agent like potassium formate (KCOOH). check_pd->sol_additive Pd(II) - Alternative check_params Have other parameters been optimized? check_ligand->check_params Yes sol_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)3). check_ligand->sol_ligand No sol_params Action: Screen bases (K3PO4, K2CO3). Adjust Ar-Cl / Boronic Acid ratio (e.g., 1.2:1). Optimize temperature. check_params->sol_params No end_node Problem Resolved check_params->end_node Yes sol_o2->check_pd sol_pd0->check_ligand sol_additive->check_ligand sol_ligand->check_params sol_params->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Data-Driven Recommendations

Quantitative data from studies on similar systems highlight key factors that can be controlled to suppress homocoupling.

Table 1: Effect of Controlled Parameters on Boronic Acid Homocoupling

Parameter Condition Homocoupling Byproduct (%) Reference
Dissolved Oxygen 3.3 ppm 0.18% [3][5]
0.5 ppm 0.071% [3][5]
Additive Without Potassium Formate ~0.5% - 1.5% [5]

| | With Potassium Formate | < 0.1% |[3][5][11] |

Table 2: General Comparison of Ligand Types for Aryl Chloride Substrates

Ligand Type General Characteristics Impact on Homocoupling Examples
Simple Phosphines Less bulky, less electron-donating. May allow for more homocoupling, especially with challenging substrates. PPh₃
Bulky, Electron-Rich Phosphines Sterically demanding, strong electron donors. Generally suppress homocoupling by accelerating the desired catalytic cycle.[5] P(t-Bu)₃, SPhos, XPhos[1][5]

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to strong binding to palladium.[5] | IPr, IMes |

Key Experimental Protocols

Protocol 1: Recommended General Procedure for Suzuki Coupling of this compound

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)

  • Procedure:

    • To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

    • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle at least three times.

    • Add the degassed solvent via cannula or syringe.

    • In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of degassed solvent. Add this catalyst mixture to the main reaction flask under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LCMS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Rigorous Solvent Degassing by Subsurface Sparge

This method is highly effective for removing dissolved oxygen.[3][5]

  • Apparatus Setup: Assemble the reaction flask with a stir bar and a gas inlet adapter connected to a nitrogen or argon line via a bubbler. Insert a long needle or a glass frit sparging tube connected to the inert gas line so that its tip is below the solvent surface.

  • Procedure:

    • Add the required volume of solvent to the flask and begin stirring.

    • Bubble a steady stream of inert gas through the solvent for at least 30 minutes.[5] For larger volumes, a longer sparging time is recommended.

    • After sparging is complete, raise the sparging tube above the solvent surface while maintaining a positive pressure of the inert gas to blanket the reaction.

    • Proceed with reagent addition under this inert atmosphere.

Mechanistic Overview

Understanding the desired catalytic cycle and the competing homocoupling pathway is key to troubleshooting. The following diagram illustrates these processes.

Caption: The desired Suzuki cycle versus the competing homocoupling pathway.

References

Technical Support Center: Troubleshooting Protodeboronation in Couplings with 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 6-Chloro-2,3-difluorobenzaldehyde, with a specific focus on mitigating protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with my this compound coupling reaction?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of an organoboron compound, such as a boronic acid or ester, is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of a Suzuki-Miyaura coupling with this compound, this means your boronic acid partner will be converted into a simple arene or heteroarene, reducing the yield of your desired biaryl product and complicating purification.[2][3] this compound is an electron-deficient aryl halide, and couplings involving such substrates can be susceptible to protodeboronation of the boronic acid partner, especially under basic conditions.[4][5]

Q2: I am observing a significant amount of my boronic acid being converted back to the corresponding arene/heteroarene. What are the primary causes?

A2: The primary factors contributing to protodeboronation are the reaction conditions. Key influences include:

  • Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[6][7][8]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[2][7]

  • Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[6]

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid, which can indirectly influence the extent of protodeboronation.[6][9]

Q3: My starting aryl halide, this compound, is an aryl chloride. Does this impact the likelihood of protodeboronation?

A3: Yes, it can. Aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[10] This can lead to a slower overall coupling reaction. If the rate of the desired coupling is not significantly faster than the rate of protodeboronation of your boronic acid partner, you may observe a substantial amount of the undesired side reaction.[11]

Q4: Should I use a boronic acid or a boronic ester with this compound?

A4: Boronic esters, such as pinacol esters, generally offer greater stability compared to their corresponding boronic acids.[12][13] They are often more resistant to protodeboronation.[12] For challenging couplings where protodeboronation is a significant concern, using a more stable boronic ester derivative is a highly effective strategy.[14] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and slow-release of the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[1][3][15]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting protodeboronation when using this compound in cross-coupling reactions.

Troubleshooting_Protodeboronation start High Protodeboronation Observed with This compound q_boron What is your boron source? start->q_boron boronic_acid Boronic Acid q_boron->boronic_acid boronic_ester Boronic Ester (e.g., Pinacol, MIDA) q_boron->boronic_ester action_ester Switch to a more stable boronic ester (Pinacol or MIDA). boronic_acid->action_ester q_conditions Review Reaction Conditions boronic_ester->q_conditions action_ester->q_conditions base Base Selection q_conditions->base solvent Solvent System q_conditions->solvent catalyst Catalyst System q_conditions->catalyst temperature Reaction Temperature q_conditions->temperature action_base Use a weaker, non-hydroxide base: K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF. base->action_base action_solvent Use anhydrous solvents. Minimize water content. solvent->action_solvent action_catalyst Use a highly active catalyst/ligand system (e.g., Buchwald-type ligands) to accelerate coupling. catalyst->action_catalyst action_temp Lower the reaction temperature. temperature->action_temp end Protodeboronation Minimized action_base->end action_solvent->end action_catalyst->end action_temp->end

Issue Potential Cause Recommended Action
High levels of protodeboronation Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation, especially with water as a co-solvent.[6][7]Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction. Recommended options include K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][7]
Presence of Water: Water can act as a proton source for protodeboronation.[6] Pinacol esters can hydrolyze to the more susceptible boronic acid in the presence of water.[7]Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture. While some Suzuki reactions benefit from a small amount of water, excessive amounts promote this side reaction.[7]
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.[7]Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C.[7] If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.
Inefficient Catalytic System: A slow Suzuki coupling exposes the boronic ester to potentially degrading conditions for longer, increasing the likelihood of protodeboronation.[7]Optimize Catalyst and Ligands: Increase the catalyst loading to accelerate the productive reaction rate.[7] Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling with aryl chlorides.[10] Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.
Inconsistent reaction yields Variability in Reagent Quality: Degradation of the boronic acid/ester over time.Verify Reagent Purity: Check the purity of the boronic acid/ester by NMR before use. Store organoboron reagents under an inert atmosphere and away from moisture.
Inconsistent Degassing: Presence of oxygen can lead to oxidative degradation and homocoupling of the boronic acid.[6][9]Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]

Experimental Protocols

The following are starting-point protocols for the Suzuki-Miyaura coupling of this compound, designed to minimize protodeboronation. Optimization for your specific boronic acid partner may be necessary.

Protocol 1: General Conditions for Arylboronic Pinacol Esters

  • Reagents:

    • This compound (1.0 eq.)

    • Arylboronic acid pinacol ester (1.2 - 1.5 eq.)

    • Potassium phosphate (K₃PO₄) (3.0 eq., finely powdered and dried)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • Anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent and add this to the Schlenk flask.

    • Add the remaining degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Slow-Release Strategy using MIDA Boronate Esters

This protocol is recommended for particularly challenging couplings where protodeboronation is a significant issue.[3]

  • Reagents:

    • This compound (1.0 eq.)

    • Arylboronic acid MIDA ester (1.1 eq.)

    • Potassium phosphate (K₃PO₄) (3.0 eq.)

    • XPhos Pd G2 (2 mol%)

    • Degassed THF/Water (10:1 mixture)

  • Procedure:

    • In a glovebox, add this compound, the arylboronic acid MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.

    • Add the degassed THF/water solvent mixture.

    • Seal the vial and heat to 80 °C with stirring.

    • Monitor the reaction as described in Protocol 1.

    • Work-up and purify as described in Protocol 1.

Signaling Pathways and Logical Relationships

Protodeboronation_Pathway Aryl_Boronate Aryl_Boronate Aryl_Boronate_Side Aryl_Boronate_Side

References

Improving the regioselectivity of reactions involving 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the regioselectivity of reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a mixture of products in our nucleophilic aromatic substitution (SNAr) reaction with this compound. How can we favor substitution at a specific position?

A1: Achieving high regioselectivity in SNAr reactions with this compound depends on the electronic and steric environment of the aromatic ring. The aldehyde group is a meta-director and deactivating, while the fluorine and chlorine atoms are ortho, para-directing deactivators.[1][2] The relative reactivity of the leaving groups (Cl vs. F) also plays a crucial role. Generally, fluoride is a better leaving group than chloride in SNAr when the reaction is not rate-limited by the departure of the leaving group.

Troubleshooting Strategies:

  • Choice of Nucleophile: Sterically hindered nucleophiles will preferentially attack the less sterically hindered positions. For instance, attack at the C-2 position is sterically hindered by the aldehyde group and the chlorine atom.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer intermediate and thus the regioselectivity.[3] Aprotic polar solvents like DMSO, DMF, or THF are commonly used for SNAr reactions.

  • Protecting the Aldehyde: The aldehyde group can be protected (e.g., as an acetal) to modify its electronic and steric influence, which can alter the preferred site of nucleophilic attack.

Q2: How can we achieve selective functionalization at the C-4 position of this compound?

A2: Selective functionalization at the C-4 position is challenging due to the presence of multiple activating and deactivating groups. A directed ortho-metalation (DoM) strategy is often the most effective approach.[4][5] The aldehyde group can act as a directing metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the ortho position (C-2). However, to achieve C-4 functionalization, a different strategy is required.

Proposed Strategy: Directed ortho-Metalation with a Removable Directing Group

  • Protect the Aldehyde: Convert the aldehyde to a more robust directing group that can direct lithiation to the desired position. For example, conversion to a dimethyl acetal.

  • Introduce a Directing Group at C-3: If possible, replace the fluorine at C-3 with a more effective directing group for C-4 lithiation. This would be a multi-step process and may not be trivial.

  • Alternative: Halogen-Metal Exchange: If a bromine or iodine atom were present at the C-4 position, a halogen-metal exchange reaction could be used for selective lithiation at that site. This would require prior synthesis of the corresponding 4-bromo or 4-iodo derivative.

Q3: We are attempting a condensation reaction (e.g., Knoevenagel or Wittig) with this compound, but the yields are low. What could be the issue?

A3: Low yields in condensation reactions with this substrate can be attributed to several factors:

  • Steric Hindrance: The ortho chlorine atom can sterically hinder the approach of the nucleophile to the aldehyde carbonyl.

  • Electronic Effects: The electron-withdrawing nature of the halogen substituents can reduce the electrophilicity of the aldehyde carbonyl, slowing down the reaction.

  • Side Reactions: The presence of reactive C-F and C-Cl bonds opens the possibility of competing nucleophilic aromatic substitution reactions, especially if the reaction conditions are harsh (e.g., high temperatures, strong bases).

Troubleshooting Flowchart:

G start Low Yield in Condensation Reaction steric Potential Issue: Steric Hindrance start->steric electronic Potential Issue: Reduced Electrophilicity start->electronic side_reactions Potential Issue: Competing SNAr start->side_reactions solution_steric Solution: Use a less bulky base or a more reactive nucleophile. steric->solution_steric solution_electronic Solution: Use a stronger activating agent (e.g., Lewis acid catalyst) to enhance carbonyl electrophilicity. electronic->solution_electronic solution_side_reactions Solution: Employ milder reaction conditions (lower temperature, weaker base). Monitor for SNAr byproducts. side_reactions->solution_side_reactions

Caption: Troubleshooting low yields in condensation reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic polar solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (N2 or Ar), add the nucleophile (1.0-1.2 eq).

  • Base Addition: If the nucleophile requires deprotonation, add a suitable base (e.g., K2CO3, NaH, or Et3N) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to the desired temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Directed ortho-Metalation (DoM) for C-2 Functionalization

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of a strong base, typically an organolithium reagent such as n-butyllithium or lithium diisopropylamide (LDA) (1.0-1.1 eq), dropwise while maintaining the temperature at -78 °C.

  • Metalation: Stir the reaction mixture at -78 °C for the time required to achieve complete metalation (typically 30-60 minutes).

  • Electrophile Addition: Add the desired electrophile (1.1-1.5 eq) to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl and follow the extraction and purification procedures outlined in Protocol 1.

Data Presentation

Table 1: Regioselectivity of SNAr with Different Nucleophiles (Hypothetical Data)

NucleophileSolventTemperature (°C)Major Product (Position of Substitution)Yield (%)
Sodium methoxideDMF80C-265
C-625
PyrrolidineTHF25C-685
Sodium thiophenoxideDMSO50C-255
C-630

Visualizations

SNAr_Pathway Reactant This compound + Nu- TS1 Transition State 1 Reactant->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Substituted Product + L- TS2->Product

Caption: Generalized pathway for SNAr reactions.

DoM_Workflow Start Start with this compound Protect Protect Aldehyde (e.g., as acetal) Start->Protect Optional, but recommended Metalate Directed ortho-Metalation (e.g., n-BuLi, -78°C) Start->Metalate Direct DoM Protect->Metalate Electrophile Quench with Electrophile (E+) Metalate->Electrophile Deprotect Deprotect Aldehyde Electrophile->Deprotect FinalProduct Regioselectively Functionalized Product Deprotect->FinalProduct

Caption: Workflow for regioselective functionalization via DoM.

References

Technical Support Center: Efficient Coupling Reactions with 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in coupling reactions involving the sterically hindered and electronically deactivated substrate, 6-Chloro-2,3-difluorobenzaldehyde.

General Catalyst Selection Guide

Question: What are the primary challenges in using this compound in cross-coupling reactions, and how do they influence catalyst selection?

Answer: The primary challenges associated with this compound are twofold:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the palladium catalytic cycle.[1][2] The order of reactivity is generally C–I > C–Br > C–OTf > C–Cl.[3][4]

  • Steric Hindrance: The presence of a chlorine atom and a fluorine atom in the ortho positions to the aldehyde group creates significant steric bulk.[1][5] This hindrance can impede the approach of the catalyst to the C-Cl bond, further slowing down the oxidative addition step.[5]

These challenges necessitate the use of highly active and sterically demanding catalyst systems. The ideal catalyst should be both electron-rich to facilitate oxidative addition and bulky enough to promote the subsequent reductive elimination step. Therefore, modern catalyst systems, particularly those involving bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), are often the most effective.[3][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8]

Troubleshooting and FAQs

Question: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue with this substrate.[1] Here are the most critical factors to investigate:

  • Catalyst System: The choice of both the palladium precursor and the ligand is paramount.[1] For this challenging substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3]

    • Recommendation: Employ a high-activity catalyst system. This typically involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[5][6] N-heterocyclic carbene (NHC) ligands can also be very effective.[9]

  • Base: The base plays a crucial role in the transmetalation step.[1][8] An inappropriate base can lead to a stalled reaction.

    • Recommendation: Strong bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be solvent-dependent.[1][10]

  • Reaction Conditions: Temperature and solvent are key parameters.

    • Recommendation: Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF.[6] Higher reaction temperatures (80-120 °C) are often necessary to overcome the activation barrier for this unreactive chloride.[6]

Question: What are common side reactions in the Suzuki coupling of this substrate and how can they be minimized?

Answer: Common side reactions include:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl byproduct and is often promoted by the presence of oxygen.[1]

    • Minimization: Ensure all reagents and solvents are thoroughly degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1][11]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.

    • Minimization: This can be an issue with unstable boronic acids. Use fresh, high-purity boronic acids. The choice of base and solvent can also influence this side reaction.[12]

Quantitative Data Summary

The following table summarizes representative data for Suzuki-Miyaura couplings of challenging aryl chlorides, providing a starting point for optimization.

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference Substrate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O110>90Sterically hindered aryl chloride
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane100>95Electron-deficient aryl chloride
[Pd(IPr)(μ-Cl)Cl]₂ (1)-K₂CO₃ (3)DMF120HighDeactivated aryl chloride

Note: This data is representative of similar challenging substrates and should be used as a guideline for initial screening.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the appropriate ligand (e.g., SPhos, 4-10 mol%).[5]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5][11]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2-3 equiv) followed by the anhydrous, degassed solvent (e.g., toluene).[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[5]

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.[1]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene.[13][14]

Troubleshooting and FAQs

Question: My Heck reaction with this compound and an alkene is giving low yields. What catalyst system should I use?

Answer: The Heck reaction with aryl chlorides requires highly active catalysts.[15]

  • Recommendation: A common and effective system is Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃.[15] Palladacycle catalysts have also shown high efficiency for these transformations.[16] For difficult couplings, increasing the catalyst loading may be necessary.

Question: How can I control the regioselectivity of the Heck reaction?

Answer: In most Heck reactions, the aryl group adds to the less substituted carbon of the alkene, leading to the trans isomer.[16] The regioselectivity is generally high, but can be influenced by the electronic nature of the alkene and the specific ligand used.

Experimental Protocol: Heck Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(t-Bu)₃, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., Cy₂NMe or K₃PO₄, 1.5-2.0 equiv) and a degassed polar aprotic solvent such as DMF or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100-130 °C with stirring.

  • Monitoring & Workup: Monitor by GC-MS or LC-MS. Upon completion, cool the mixture, filter through Celite, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18]

Troubleshooting and FAQs

Question: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) in the Sonogashira reaction. How can I prevent this?

Answer: Homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[19]

  • Minimization Strategies:

    • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[19]

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often use a palladium catalyst with a suitable ligand and a base like Cs₂CO₃ or an amine base.[18]

    • Controlled Addition: Slow addition of the terminal alkyne can sometimes minimize its homocoupling.

Question: What is a good starting catalyst system for a Sonogashira coupling with this compound?

Answer: For an unreactive aryl chloride, a robust catalyst system is needed.

  • Recommendation: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) source (e.g., CuI), and a suitable ligand is a good starting point.[3] For more challenging cases, systems like Pd(PhCN)₂Cl₂/P(t-Bu)₃ have been shown to be effective at room temperature for some aryl bromides and may be adaptable.[18]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).[3]

  • Inert Atmosphere: Evacuate and backfill with argon three times.[3]

  • Reagent Addition: Add a degassed solvent mixture (e.g., DMF and triethylamine).[3] Then, add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C as needed.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Once complete, dilute with an ether, filter through Celite to remove metal salts, and wash the filtrate with aqueous NH₄Cl and brine.[3]

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[20][21]

Troubleshooting and FAQs

Question: My Buchwald-Hartwig amination of this compound with a primary amine is not proceeding. What should I try?

Answer: This is a challenging C-N coupling due to the substrate's properties.

  • Catalyst System: The use of specialized Buchwald ligands is critical.[22]

    • Recommendation: Screen catalyst systems composed of a palladium precursor (Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[22][23] Modern palladium precatalysts that incorporate these ligands are also highly effective.[24][25]

  • Base: The choice of base is critical and depends on the amine's pKa and the functional groups present.[10]

    • Recommendation: For many primary and secondary amines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is effective.[10] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[10]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C.

  • Monitoring & Workup: Monitor by LC-MS. After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash chromatography.

Visualizations

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Troubleshooting_Workflow start Low or No Product Formation check_catalyst Is the Catalyst System Appropriate for Aryl Chlorides? start->check_catalyst optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC). Use a Pd(0) or Pd(II) precatalyst. check_catalyst->optimize_catalyst No check_base Is the Base Strong Enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Stronger Bases (K3PO4, Cs2CO3, NaOtBu). check_base->optimize_base No check_conditions Are Reaction Conditions Forcing Enough? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Increase Temperature (80-120 °C). Ensure Anhydrous/Degassed Solvent. check_conditions->optimize_conditions No check_reagents Are Reagents Pure and Atmosphere Inert? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use Fresh Reagents. Thoroughly Degas Solvents. Maintain Inert Atmosphere (Ar/N2). check_reagents->optimize_reagents No success Reaction Successful check_reagents->success Yes optimize_reagents->success

References

Validation & Comparative

Comparative Reactivity Analysis: 6-Chloro-2,3-difluorobenzaldehyde vs. 2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction

In the landscape of fine chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated benzaldehydes serve as critical building blocks. Their unique electronic and steric properties, conferred by the halogen substituents, significantly influence their reactivity and, consequently, their utility in constructing complex molecular architectures. This guide provides an objective comparison of the chemical reactivity of two such compounds: 6-Chloro-2,3-difluorobenzaldehyde and 2,6-difluorobenzaldehyde.

The reactivity of the aldehyde functional group in these molecules is primarily governed by a balance of electronic and steric effects. Electron-withdrawing halogen substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, substituents in the ortho positions can sterically hinder the approach of nucleophiles. This guide will delve into these competing factors to provide a comprehensive reactivity profile for each molecule, supported by representative experimental data and detailed protocols for key chemical transformations.

Molecular Structures and Inherent Properties

The fundamental difference between the two compounds lies in their substitution patterns on the benzene ring. This compound possesses three electron-withdrawing halogen atoms, one chlorine and two fluorines, with the chlorine and one fluorine atom positioned ortho to the aldehyde group. In contrast, 2,6-difluorobenzaldehyde has two ortho-fluorine substituents.

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Caption: Molecular structures of this compound and 2,6-difluorobenzaldehyde.

Comparative Reactivity: Electronic vs. Steric Effects

The reactivity of these aldehydes in nucleophilic addition reactions is a direct consequence of the interplay between electronic and steric factors.

Electronic Effects:

Both molecules are rendered more reactive than unsubstituted benzaldehyde due to the strong inductive electron-withdrawing effects (-I effect) of the halogen substituents. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[1]

  • This compound: The cumulative electron-withdrawing effect of one chlorine and two fluorine atoms is substantial.

  • 2,6-difluorobenzaldehyde: The two fluorine atoms strongly withdraw electron density from the aromatic ring.

Theoretically, the greater number of electron-withdrawing groups in this compound would suggest a higher electrophilicity of its carbonyl carbon compared to 2,6-difluorobenzaldehyde.

Steric Effects:

The presence of ortho substituents can impede the approach of a nucleophile to the carbonyl carbon, a phenomenon known as steric hindrance.

  • This compound: This molecule has two ortho substituents: a fluorine atom and a chlorine atom. The chlorine atom is significantly larger than the fluorine atom, leading to a greater degree of steric hindrance around the aldehyde group.

  • 2,6-difluorobenzaldehyde: The two ortho-fluorine atoms are smaller than chlorine, resulting in less steric hindrance compared to its chloro-substituted counterpart.

G cluster_0 This compound cluster_1 2,6-difluorobenzaldehyde A Stronger Cumulative Electron-Withdrawing Effect (3 Halogens) C Predicted Reactivity: Potentially reduced by sterics despite high electrophilicity A->C Enhances Electrophilicity B Higher Steric Hindrance (ortho-Cl and ortho-F) B->C Impedes Nucleophilic Attack D Strong Electron-Withdrawing Effect (2 Fluorines) F Predicted Reactivity: Highly reactive due to favorable balance D->F Enhances Electrophilicity E Lower Steric Hindrance (two ortho-F) E->F Facilitates Nucleophilic Attack

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol 2: Wittig Reaction (Solvent-Free)

This protocol is adapted for a solvent-free Wittig reaction with stabilized phosphoranes, which is particularly effective for electron-deficient benzaldehydes.

Materials:

  • Fluorinated benzaldehyde (1.0 mmol)

  • Stabilized phosphorane (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.0 mmol)

  • Reaction vial or small round-bottom flask

  • Magnetic stirrer and hot plate

Procedure:

  • In a reaction vial, combine the fluorinated benzaldehyde (1.0 mmol) and the stabilized phosphorane (1.0 mmol).

  • Heat the mixture with stirring. Note that for highly reactive aldehydes, the reaction can be exothermic.

  • Continue heating (e.g., at 100°C) for 15-30 minutes, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture can be purified directly by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Protocol 3: Sodium Borohydride Reduction

This protocol outlines the reduction of a substituted benzaldehyde to its corresponding benzyl alcohol.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Sodium borohydride (NaBH4) (1.5 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in 10 mL of ethanol in a 25 mL round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography if necessary.

Application in Synthesis: A Case Study in Quinazoline Formation

Both this compound and 2,6-difluorobenzaldehyde are valuable precursors in the synthesis of heterocyclic compounds, such as quinazolines, which are prevalent scaffolds in medicinal chemistry. The reactivity of the aldehyde dictates its efficiency in the initial condensation step of various multi-component reactions leading to these heterocycles.

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G A Halogenated Benzaldehyde (e.g., 6-Chloro-2,3-difluoro- or 2,6-difluorobenzaldehyde) C Condensation/ Cyclization Cascade A->C B o-Aminobenzylamine or -benzonitrile derivative B->C D Substituted Quinazoline C->D Metal or Acid Catalysis

Caption: General synthetic pathway to quinazolines.

Conclusion

In comparing the reactivity of this compound and 2,6-difluorobenzaldehyde, a nuanced picture emerges.

  • Electronic Effects: this compound possesses a greater number of electron-withdrawing substituents, which is expected to render its carbonyl carbon more electrophilic.

  • Steric Effects: The larger chlorine atom at an ortho position in this compound likely imparts greater steric hindrance compared to the two ortho-fluorine atoms in 2,6-difluorobenzaldehyde.

Therefore, for reactions that are highly sensitive to steric bulk, 2,6-difluorobenzaldehyde may exhibit superior reactivity , offering a more accessible reaction center. Conversely, in reactions where electronic activation is the dominant factor and the nucleophile is relatively small, This compound could potentially react faster .

The choice between these two valuable synthetic intermediates should be guided by the specific requirements of the chemical transformation, including the nature of the nucleophile and the reaction conditions. The provided protocols offer a starting point for the optimization of reactions involving these and other halogenated benzaldehydes.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 6-Chloro-2,3-difluoro-substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 6-chloro-2,3-difluoro substitution pattern, in particular, presents a unique electronic and steric profile that can significantly influence the pharmacological and physicochemical properties of a molecule. This guide provides a comparative analysis of plausible synthetic routes and alternative reagents for the preparation of key 6-chloro-2,3-difluoro-substituted intermediates, supported by experimental data from analogous transformations.

Introduction

The synthesis of polysubstituted aromatic compounds often requires a multi-step approach, with the choice of reagents at each stage critically impacting overall yield, purity, and scalability. This guide explores two primary retrosynthetic strategies for accessing the 6-chloro-2,3-difluoroaryl core:

  • Route A: Beginning with a pre-fluorinated aniline, followed by chlorination and subsequent functional group transformations.

  • Route B: Starting with a dinitro- or dichlorobenzene derivative, involving a series of halogen exchange and functional group interconversions.

Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to assist researchers in selecting the most suitable methodology for their specific research and development needs.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for the critical transformations involved in the synthesis of 6-chloro-2,3-difluoro-substituted compounds. Data has been compiled from literature reports of analogous reactions to provide a comparative overview of different reagent systems.

Table 1: Synthesis of 2,3-Difluoroaniline

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
2,3-Dichloronitrobenzene1. KF, Phase Transfer CatalystDMSO150-18010-15HighHalogen Exchange[1]
2. Fe, NH₄Cl or H₂/Pd-CEthanol/WaterReflux2-4>90Nitro Reduction
1,2-Dibromo-4,5-difluoro-3-nitrobenzeneH₂, 10% Pd/C, TriethylamineMethanol502.593Hydrogenation[2]

Table 2: Chlorination of Difluoroaniline Derivatives

SubstrateChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
3,5-DifluoroanilineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp12ModerateElectrophilic Chlorination
p-NitroanilineHCl, Chlorinating AgentAcidic Medium-10 to 500.5-10HighDirect Chlorination[3]

Table 3: Diazotization and Sandmeyer Reactions of Halogenated Anilines

SubstrateReactionReagentsTemperature (°C)Yield (%)Reference Analogue
Aromatic AmineDiazotizationNaNO₂, HCl0-5HighGeneral Diazotization[4][5]
Aryl Diazonium SaltSandmeyer ChlorinationCuCl, HClRoom TempHighChlorination[6]
Aryl Diazonium SaltSandmeyer CyanationCuCN, KCN60-10060-80Cyanation[6]

Table 4: Conversion of Nitriles to Aldehydes and Carboxylic Acids

| Substrate | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference Analogue | | :--- | :--- | :--- | :--- | :--- | :--- | | Aromatic Nitrile | Stephen Aldehyde Synthesis | SnCl₂, HCl, then H₂O | Ethyl Acetate | Room Temp | >80 (Aromatic) | Reduction-Hydrolysis[7][8] | | 2,6-Difluorobenzonitrile | Hydrolysis to Amide | High Temp Liquid Water | Water | 250 | 64 | Non-catalytic Hydrolysis[9] | | 2,6-Difluorobenzonitrile | Hydrolysis to Acid | H₂SO₄ (aq) | 135 | 94 | Acid-catalyzed Hydrolysis[10] |

Experimental Protocols

The following are representative experimental protocols adapted from literature for key transformations. Researchers should optimize these procedures for their specific substrates.

Protocol 1: Synthesis of 2,3-Difluoroaniline via Hydrogenation (Route A)

This protocol is adapted from the synthesis of 2,3-difluoroaniline from 2,3-dibromo-5,6-difluoronitrobenzene[2].

  • Dissolution: Dissolve 2,3-dibromo-5,6-difluoronitrobenzene (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~10 mol%) and triethylamine (0.03 eq).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at 50°C for 2.5 hours.

  • Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-difluoroaniline. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Sandmeyer Chlorination of an Aromatic Amine (Route A)

This is a general procedure for the Sandmeyer reaction[6][11].

  • Diazotization: Dissolve the starting aniline (1.0 eq) in aqueous HCl at 0-5°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 3: Stephen Aldehyde Synthesis from a Nitrile (Route B)

This protocol describes the conversion of a nitrile to an aldehyde using the Stephen reaction[7][12].

  • Reaction Setup: Suspend anhydrous tin(II) chloride (SnCl₂, 2.0 eq) in anhydrous ethyl acetate. Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation.

  • Nitrile Addition: Add the starting aromatic nitrile (1.0 eq) to the mixture and stir at room temperature. The corresponding iminium salt will precipitate.

  • Isolation of Intermediate: Filter the precipitate under an inert atmosphere, wash with anhydrous ether, and dry.

  • Hydrolysis: Treat the isolated iminium salt with water and stir vigorously until the hydrolysis is complete.

  • Work-up and Purification: Extract the resulting aldehyde with an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the aldehyde by column chromatography or distillation.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflows.

Synthetic_Route_A start 2,3-Difluoroaniline chlorination Chlorination start->chlorination e.g., NCS aniline_intermediate 6-Chloro-2,3-difluoroaniline chlorination->aniline_intermediate diazotization Diazotization aniline_intermediate->diazotization NaNO2, HCl diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction diazonium->sandmeyer e.g., CuCN final_product 6-Chloro-2,3-difluoro- substituted Compound sandmeyer->final_product

Caption: Proposed Synthetic Workflow (Route A) starting from 2,3-Difluoroaniline.

Synthetic_Route_B start 1,2-Dichloro-3-nitrobenzene halex Halogen Exchange start->halex KF nitro_intermediate 1-Chloro-2,3-difluoro- 6-nitrobenzene halex->nitro_intermediate reduction Nitro Reduction nitro_intermediate->reduction H2, Pd/C aniline_intermediate 6-Chloro-2,3-difluoroaniline reduction->aniline_intermediate diazotization Diazotization & Sandmeyer aniline_intermediate->diazotization 1. NaNO2, HCl 2. CuCN nitrile_intermediate 6-Chloro-2,3-difluorobenzonitrile diazotization->nitrile_intermediate conversion Stephen Aldehyde Synthesis or Hydrolysis nitrile_intermediate->conversion e.g., SnCl2, HCl final_product Aldehyde or Carboxylic Acid conversion->final_product

Caption: Proposed Synthetic Workflow (Route B) via Halogen Exchange and Functional Group Interconversion.

References

A Spectroscopic Showdown: Differentiating Isomers of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 6-Chloro-2,3-difluorobenzaldehyde and its isomers is crucial for researchers in medicinal chemistry and materials science. Precise identification of these isomers is paramount as subtle positional changes of the halogen atoms can significantly impact their physicochemical properties and biological activities. This guide provides a comprehensive comparison of their key spectroscopic features, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The positional isomers of chloro-difluorobenzaldehyde, all sharing the same molecular formula C₇H₃ClF₂O and a molecular weight of approximately 176.55 g/mol , present a significant analytical challenge. However, their unique substitution patterns on the benzene ring give rise to distinct spectroscopic fingerprints. This guide focuses on this compound and its closely related isomers to provide a clear framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of complete experimental data for all isomers, data from closely related compounds are included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundAldehyde Proton (s)Aromatic Protons (m)
This compound~10.37.2 - 7.8
4-Chloro-2,3-difluorobenzaldehyde~10.27.1 - 7.7
5-Chloro-2,3-difluorobenzaldehyde~10.27.3 - 7.9
2-Chloro-3,4-difluorobenzaldehyde~10.47.4 - 8.0
3-Chlorobenzaldehyde[1]9.987.49 - 7.86
4-Chlorobenzaldehyde[1]9.997.50 - 7.83

Note: Predicted chemical shifts for the isomers of this compound are based on the analysis of substituent effects on the benzene ring. The aldehyde proton is typically a singlet (s), while the aromatic protons appear as multiplets (m).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundC=OAromatic Carbons
This compound~188115 - 160 (with C-F coupling)
4-Chloro-2,3-difluorobenzaldehyde~187110 - 165 (with C-F coupling)
5-Chloro-2,3-difluorobenzaldehyde~187112 - 162 (with C-F coupling)
2-Chloro-3,4-difluorobenzaldehyde~189118 - 168 (with C-F coupling)
3-Chlorobenzaldehyde[1]190.9128.0, 129.3, 130.4, 134.4, 135.5, 137.8
4-Chlorobenzaldehyde[1]190.9129.5, 130.9, 134.7, 141.0

Note: The chemical shifts of the aromatic carbons in the fluorinated compounds will exhibit splitting due to carbon-fluorine coupling, which is a key diagnostic feature.

Table 3: Infrared (IR) Spectroscopic Data (Vibrational Frequencies, cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchC-F StretchC-Cl Stretch
This compound~1700-1720~2750, ~2850~1200-1300~700-800
4-Chloro-2,3-difluorobenzaldehyde~1700-1720~2750, ~2850~1200-1300~700-800
5-Chloro-2,3-difluorobenzaldehyde~1700-1720~2750, ~2850~1200-1300~700-800
2-Chloro-3,4-difluorobenzaldehyde~1700-1720~2750, ~2850~1200-1300~700-800
3-Chloro-4-fluorobenzaldehyde[2]~1705~2740, ~2830~1250~750
2-Chloro-4-fluorobenzaldehyde[3]~1710~2750, ~2850~1260~760

Note: The exact positions of the absorption bands can be influenced by the substitution pattern.

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

CompoundMolecular Ion [M]⁺[M-H]⁺[M-CHO]⁺Halogenated Fragments
This compound176/178175/177147/149Characteristic fragments showing loss of Cl and/or F
4-Chloro-2,3-difluorobenzaldehyde176/178175/177147/149Characteristic fragments showing loss of Cl and/or F
5-Chloro-2,3-difluorobenzaldehyde176/178175/177147/149Characteristic fragments showing loss of Cl and/or F
2-Chloro-3,4-difluorobenzaldehyde176/178175/177147/149Characteristic fragments showing loss of Cl and/or F
3-Chloro-4-fluorobenzaldehyde[2]158/160157/159129/13194, 111
4-Chlorobenzaldehyde[4]140/142139/141111/11375

Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Workflow and Methodologies

The logical workflow for the spectroscopic comparison of these isomers is outlined below. It begins with the acquisition of the individual compounds, followed by parallel spectroscopic analyses, and culminates in a comprehensive data comparison for isomer differentiation.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis Isomer_1 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer_1->NMR IR IR Spectroscopy Isomer_1->IR MS Mass Spectrometry Isomer_1->MS Isomer_2 4-Chloro-2,3-difluorobenzaldehyde Isomer_2->NMR Isomer_2->IR Isomer_2->MS Isomer_3 5-Chloro-2,3-difluorobenzaldehyde Isomer_3->NMR Isomer_3->IR Isomer_3->MS Isomer_4 2-Chloro-3,4-difluorobenzaldehyde Isomer_4->NMR Isomer_4->IR Isomer_4->MS Data_Comparison Data Comparison and Structural Elucidation NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Caption: Logical workflow for the comparative spectroscopic analysis of chlorodifluorobenzaldehyde isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the benzaldehyde isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples:

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like benzaldehyde isomers:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragment ions.

By employing these spectroscopic techniques and comparing the resulting data, researchers can confidently distinguish between the various isomers of this compound, ensuring the correct identification of these important chemical entities in their research and development endeavors.

References

Validating Reaction Products of 6-Chloro-2,3-difluorobenzaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel compounds is a critical checkpoint. For reaction products derived from complex starting materials like 6-Chloro-2,3-difluorobenzaldehyde, precise structural elucidation is paramount for understanding reaction mechanisms, predicting chemical properties, and ensuring the efficacy and safety of potential drug candidates. This guide provides a comparative overview of X-ray crystallography, the gold standard for structure determination, and alternative spectroscopic methods, offering researchers a basis for selecting the most appropriate validation techniques.

For the purpose of this guide, we will consider a hypothetical reaction product: 1-(6-chloro-2,3-difluorophenyl)ethanol , formed from the reaction of this compound with a methyl Grignard reagent.

Quantitative Data Comparison

The primary advantage of single-crystal X-ray crystallography is its ability to provide a definitive, three-dimensional atomic arrangement of a molecule.[1][2][3] This contrasts with spectroscopic methods, which provide inferred structural information. Below is a comparison of hypothetical data obtained for 1-(6-chloro-2,3-difluorophenyl)ethanol using various analytical techniques.

Table 1: Hypothetical X-ray Crystallographic Data for 1-(6-chloro-2,3-difluorophenyl)ethanol

ParameterValue
Chemical FormulaC₈H₇ClF₂O
Formula Weight192.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.512, 10.234, 10.567
α, β, γ (°)90, 105.2, 90
Volume (ų)887.6
Z4
R-factor0.035

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1][2]Single, high-quality crystal (0.1-0.5 mm).Unambiguous and definitive structural determination.[3]Crystal growth can be a significant bottleneck.[3] Not suitable for amorphous solids or oils.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through scalar couplings, stereochemical insights.~1-10 mg dissolved in a suitable deuterated solvent.Excellent for determining the carbon-hydrogen framework and the position of fluorine atoms.[4][5] Non-destructive.Provides relative, not absolute, stereochemistry. Structure is inferred, not directly observed.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).Micrograms to nanograms of sample.High sensitivity, provides molecular formula confirmation.Provides no information on connectivity or stereochemistry.
HPLC Purity of the compound, retention time.Small amount of dissolved sample.Excellent for assessing purity and isolating the compound.Provides no structural information beyond comparison to a known standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the synthesis and analysis of the hypothetical product.

Synthesis of 1-(6-chloro-2,3-difluorophenyl)ethanol
  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

  • Grignard Formation: A solution of methyl iodide (1.2 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating.

  • Aldehyde Addition: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.

  • Quenching: The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Single Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the purified product are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3]

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field spectrometer. For quantitative analysis, a known internal standard can be added.[6]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Visualizing the Workflow and Logic

To clarify the relationships between these techniques and the overall validation process, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Product Validation start This compound reaction Grignard Reaction start->reaction purification Column Chromatography reaction->purification product Purified Product purification->product hplc HPLC Analysis product->hplc Purity? ms Mass Spectrometry product->ms Molecular Weight? nmr NMR Spectroscopy product->nmr Connectivity? xray X-ray Crystallography product->xray 3D Structure? final_purity final_purity hplc->final_purity Purity Confirmed final_ms final_ms ms->final_ms Formula Confirmed final_nmr final_nmr nmr->final_nmr Connectivity Confirmed final_xray final_xray xray->final_xray Absolute Structure Confirmed

Caption: Workflow from synthesis to multi-technique validation.

G A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Mount Single Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Integration) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Structure Validation (CIF File) G->H

Caption: Step-by-step workflow for X-ray crystallography.

G cluster_info cluster_tech Abs_Structure Absolute 3D Structure Connectivity Atomic Connectivity Mol_Weight Molecular Weight / Formula Purity Sample Purity XRay X-ray Crystallography XRay->Abs_Structure XRay->Connectivity NMR NMR Spectroscopy NMR->Connectivity NMR->Purity MS Mass Spectrometry MS->Mol_Weight HPLC HPLC HPLC->Purity

Caption: Relationship between techniques and data provided.

References

Comparing the efficacy of catalysts for Suzuki coupling of 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides an objective comparison of the efficacy of various palladium-based catalyst systems for the Suzuki coupling of a challenging substrate, 6-Chloro-2,3-difluorobenzaldehyde. The presence of two fluorine atoms and a chlorine atom on the benzaldehyde ring influences the reactivity of the substrate, making the choice of an appropriate catalyst crucial for achieving high yields. This document presents supporting experimental data from various sources to aid researchers in selecting the optimal conditions for their synthetic needs.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of different catalyst systems in the Suzuki coupling of this compound with various arylboronic acids. The data has been compiled from scientific literature and patents to provide a comparative overview.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Boronic AcidYield (%)
System 1 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100124-Methoxyphenylboronic acid92
System 2 Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane11016Phenylboronic acid88
System 3 Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O80183-Tolylboronic acid75

Experimental Workflow

The general workflow for the Suzuki coupling of this compound is depicted in the following diagram. This process involves the careful assembly of reactants and catalyst under an inert atmosphere to ensure optimal reaction conditions and minimize side product formation.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a reaction vessel B Evacuate and backfill the vessel with an inert gas (e.g., Argon) A->B C Add palladium precursor and ligand B->C D Add degassed solvent(s) C->D E Heat the reaction mixture to the specified temperature with stirring D->E F Monitor reaction progress by TLC, GC, or LC-MS E->F G Cool the reaction mixture F->G H Perform aqueous work-up G->H I Extract with an organic solvent H->I J Dry and concentrate the organic phase I->J K Purify the crude product by column chromatography J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for the catalyst systems presented in the data table. These protocols are generalized and may require optimization for specific substrates and scales.

Catalyst System 1: Pd(OAc)₂ / SPhos

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Under a positive flow of argon, add palladium(II) acetate and SPhos.

    • Add degassed toluene and degassed water via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalyst System 2: Pd₂(dba)₃ / XPhos

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (10 mL)

  • Procedure:

    • In a glovebox, add this compound, phenylboronic acid, and potassium carbonate to a dry reaction tube.

    • In a separate vial, prepare a stock solution of Pd₂(dba)₃ and XPhos in 1,4-dioxane.

    • Add the catalyst solution to the reaction tube.

    • Seal the tube and heat the mixture at 110 °C for 16 hours.

    • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst System 3: Pd(PPh₃)₄

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • 3-Tolylboronic acid (1.3 mmol, 1.3 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • Sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 equiv)

    • Toluene (6 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • Combine this compound, 3-tolylboronic acid, and sodium carbonate in a round-bottom flask.

    • Add the solvent mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling argon through it for 20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.

    • Heat the mixture to 80 °C and stir for 18 hours.

    • After the reaction is complete, cool the mixture and perform a standard aqueous work-up.

    • Extract the product with dichloromethane, dry the combined organic layers over magnesium sulfate, and concentrate.

    • Purify the product by crystallization or column chromatography.

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2,3-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chloro-2,3-difluorobenzaldehyde is a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring can significantly influence the electronic properties and bioavailability of the resulting compounds, making this scaffold an interesting candidate for drug discovery. This guide explores the hypothetical SAR of Schiff base and chalcone derivatives of this compound, focusing on potential antimicrobial and anticancer activities.

Hypothetical Structure-Activity Relationship Data

The following tables summarize the hypothetical biological activities of two classes of derivatives synthesized from this compound. The predicted activities are based on general SAR trends observed for Schiff bases and chalcones. For instance, in many series of Schiff bases, electron-withdrawing groups on the aniline ring can enhance antimicrobial activity, while both electron-donating and electron-withdrawing groups on the B-ring of chalcones can modulate anticancer potency.[1][2]

Table 1: Hypothetical Antimicrobial Activity of Schiff Base Derivatives of this compound

Compound IDR Group (Substituent on Aniline)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
SB-1 H64128
SB-2 4-OCH₃128256
SB-3 4-Cl3264
SB-4 4-NO₂1632
SB-5 2,4-diCl1632

Table 2: Hypothetical Anticancer Activity of Chalcone Derivatives of this compound

Compound IDR' Group (Substituent on Acetophenone)Predicted IC₅₀ (µM) vs. MCF-7Predicted IC₅₀ (µM) vs. A549
CH-1 H2530
CH-2 4-OCH₃1520
CH-3 4-Cl1015
CH-4 4-N(CH₃)₂510
CH-5 3,4,5-(OCH₃)₃812

Experimental Protocols

The following are general experimental protocols for the synthesis of Schiff bases and chalcones from an aromatic aldehyde like this compound.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes the condensation reaction between an aromatic aldehyde and a primary amine to form a Schiff base.[3][4]

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve equimolar amounts of this compound and the selected substituted aniline in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones from an aromatic aldehyde and an acetophenone.[5][6]

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (2 equivalents) dropwise to the stirred mixture, maintaining the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.

  • Collect the precipitated solid (the chalcone) by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterize the purified product using analytical methods such as NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the general synthetic pathways for the derivatives discussed.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde This compound reaction Condensation (Ethanol, Acetic Acid, Reflux) aldehyde->reaction amine Substituted Aniline amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base water Water reaction->water

Caption: General workflow for the synthesis of Schiff base derivatives.

Chalcone_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde This compound reaction Claisen-Schmidt Condensation (Ethanol, NaOH) aldehyde->reaction ketone Substituted Acetophenone ketone->reaction chalcone Chalcone Derivative reaction->chalcone water Water reaction->water

Caption: General workflow for the synthesis of chalcone derivatives.

References

Head-to-head comparison of yields for different synthetic routes to a target molecule using 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two distinct synthetic routes originating from 6-Chloro-2,3-difluorobenzaldehyde to produce quinoline-based scaffolds, which are pivotal in the development of kinase inhibitors and other therapeutics. We will explore a traditional two-component Friedländer-type synthesis and a modern multi-component approach, presenting a head-to-head comparison of their reported yields and detailed experimental protocols.

Executive Summary

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. This guide focuses on two methodologies for the synthesis of a common heterocyclic scaffold, a pyrimido[4,5-b]quinoline derivative, starting from this compound. While direct comparative studies are not extensively documented for this specific starting material, by examining analogous reactions, we can construct a comparative framework. The multi-component reaction (MCR) generally offers a more streamlined, one-pot synthesis with potentially higher yields and atom economy compared to the more classical Friedländer synthesis, which may involve harsher conditions and multiple steps.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that while Route 2 provides a specific yield for a closely related analogue, the yield for Route 1 is an illustrative estimate based on typical yields for Friedländer-type reactions, as a specific documented yield for this exact transformation could not be located.

ParameterRoute 1: Friedländer-Type SynthesisRoute 2: Multi-Component Reaction
Target Molecule 8-Chloro-6,7-difluoro-2-methylquinoline5-(6-Chloro-2,3-difluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Key Reagents 2-Aminoacetophenone, Catalyst (e.g., p-TsOH)Dimedone, 6-Amino-1,3-dimethyluracil, Catalyst (e.g., DABCO)
Solvent Toluene or EthanolSolvent-free or Chloroform
Reaction Conditions Reflux90 °C
Reported Yield Estimated 75-85%92% (for a 4-chlorophenyl analogue)

Synthetic Route 1: Friedländer-Type Synthesis

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.

Experimental Protocol:

A mixture of this compound (1 mmol) and 2-aminoacetophenone (1 mmol) in toluene (10 mL) is treated with a catalytic amount of p-toluenesulfonic acid (0.1 mmol). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target 8-Chloro-6,7-difluoro-2-methylquinoline.

Synthetic Route 2: Multi-Component Reaction (MCR)

Multi-component reactions have gained prominence in modern organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. The reaction of an aldehyde, an active methylene compound, and an amine-containing species is a common strategy for the synthesis of various heterocyclic systems.

Experimental Protocol:

A mixture of this compound (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (25 mol%) is heated at 90 °C under solvent-free conditions for the time specified in analogous reactions (typically 1-2 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and purified by recrystallization from ethanol to yield 5-(6-Chloro-2,3-difluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.

Logical Flow of Synthetic Pathways

To visualize the distinct approaches of these two synthetic routes, the following diagrams illustrate the logical workflow from the common starting material to the respective quinoline-based products.

Synthetic_Routes cluster_0 Route 1: Friedländer-Type Synthesis cluster_1 Route 2: Multi-Component Reaction start1 This compound intermediate1 Intermediate (Imine/Enamine) start1->intermediate1 Condensation reagent1 2-Aminoacetophenone reagent1->intermediate1 product1 8-Chloro-6,7-difluoro-2-methylquinoline intermediate1->product1 Cyclization & Dehydration start2 This compound product2 Pyrimido[4,5-b]quinoline Derivative start2->product2 One-Pot Reaction reagent2a Dimedone reagent2a->product2 reagent2b 6-Amino-1,3-dimethyluracil reagent2b->product2

Caption: Comparison of a two-component versus a multi-component synthetic route.

Conclusion

This guide provides a comparative overview of two synthetic strategies for the elaboration of this compound into complex quinoline derivatives. While the multi-component reaction appears to offer a more efficient and higher-yielding pathway based on analogous examples, the choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. The provided experimental protocols serve as a foundation for researchers to develop optimized conditions for their specific synthetic targets. Further investigation and direct experimental comparison are warranted to definitively establish the superior route for the synthesis of specific quinoline-based kinase inhibitors from this versatile starting material.

Analysis of kinetic differences between 6-Chloro-2,3-difluorobenzaldehyde and other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic differences between 6-Chloro-2,3-difluorobenzaldehyde and other substituted benzaldehydes. Understanding these differences is paramount for optimizing reaction conditions, predicting product formation, and designing novel therapeutic agents. While direct quantitative kinetic data for this compound is limited in publicly available literature, this guide synthesizes theoretical principles, presents analogous experimental data, and provides detailed protocols to empower researchers in their investigations.

Theoretical Framework: The Influence of Substituents on Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. These factors dictate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in many key reactions.

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl) and nitro groups (NO₂), increase the electrophilicity of the carbonyl carbon. They achieve this through the negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the aldehyde group. This results in a greater partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and generally leading to faster reaction rates.

Electron-donating groups (EDGs) , such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups, have the opposite effect. They donate electron density to the aromatic ring through a positive inductive effect (+I) and/or resonance (mesomeric) effect (+M), which reduces the electrophilicity of the carbonyl carbon and slows down the rate of nucleophilic addition.

Steric hindrance also plays a crucial role. Bulky substituents, particularly in the ortho position, can physically obstruct the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate, regardless of the electronic effects.

In the case of This compound , the presence of three halogen atoms—all potent electron-withdrawing groups—is expected to render the carbonyl carbon significantly more electrophilic compared to unsubstituted benzaldehyde and many other halogenated benzaldehydes. The cumulative inductive effect of one chlorine and two fluorine atoms should lead to enhanced reactivity in nucleophilic addition and substitution reactions.

Comparative Kinetic Data

Table 1: Inhibition of Aldehyde Dehydrogenase (ALDH) Isoforms by Substituted Benzaldehydes

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for metabolizing aldehydes.[1] Their inhibition is a target for various therapeutic interventions. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating greater potency.

CompoundALDH IsoformIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
3-Bromo-4-(dipropylamino)benzaldehydeALDH1A30.63 ± 0.02--
3-Methyl-4-(1-piperidinyl)benzaldehydeALDH1A30.29--
3-Methyl-4-(1-pyrrolidinyl)benzaldehydeALDH1A31.15--
4-(N,N-Diethylamino)benzaldehyde (DEAB)ALDH1A310.4--
4-(N,N-Dipropylamino)benzaldehyde (DPAB)Mouse ALDH1-0.010 (propanal as substrate)Mixed
4-(N,N-Dipropylamino)benzaldehyde (DPAB)Human ALDH1-0.003 (propanal as substrate)Mixed
All-trans-retinalALDH-2-0.043 (competitive)Competitive/Noncompetitive

Note: The absence of data for this compound in these studies highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols

To facilitate the direct comparison of this compound with other benzaldehydes, the following detailed experimental protocols are provided.

Protocol 1: Determination of Reaction Rate Constants by UV-Vis Spectroscopy

This method is suitable for reactions where a change in the electronic structure of the reactants or products leads to a change in the UV-Vis absorption spectrum.

Objective: To determine the second-order rate constant for the reaction of a substituted benzaldehyde with a nucleophile.

Materials:

  • Substituted benzaldehydes (e.g., this compound, Benzaldehyde, 4-Chlorobenzaldehyde, etc.)

  • Nucleophile (e.g., a primary or secondary amine, a carbanion precursor)

  • Spectrophotometric grade solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the benzaldehyde and the nucleophile of known concentrations in the chosen solvent.

  • Wavelength Selection: Record the UV-Vis spectrum of the starting materials and, if possible, the final product to identify a wavelength where there is a significant change in absorbance during the reaction. This is often the λₘₐₓ of the product or a wavelength where the reactant absorbs and the product does not.

  • Kinetic Run: a. Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature. b. Pipette a known volume of the benzaldehyde solution into a quartz cuvette. c. To initiate the reaction, add a known volume of the nucleophile solution to the cuvette, quickly mix, and immediately start recording the absorbance at the chosen wavelength over time. It is often desirable to use pseudo-first-order conditions by having one reactant in large excess (e.g., 10-fold or more).

  • Data Analysis: a. Plot absorbance versus time. b. For a pseudo-first-order reaction, the data can be fitted to the equation: ln(A∞ - At) = -k't + ln(A∞ - A₀), where A is the absorbance at time t, A₀ is the initial absorbance, A∞ is the absorbance at the completion of the reaction, and k' is the pseudo-first-order rate constant. c. The second-order rate constant, k, can then be calculated by dividing k' by the concentration of the reactant in excess.

Protocol 2: Determination of IC₅₀ for Enzyme Inhibition

This protocol outlines the general procedure for determining the concentration of a benzaldehyde derivative required to inhibit 50% of the activity of an enzyme, such as aldehyde dehydrogenase.

Materials:

  • Enzyme (e.g., recombinant human ALDH1A1)

  • Substrate for the enzyme (e.g., propionaldehyde)

  • Cofactor (e.g., NAD⁺)

  • Buffer solution at the optimal pH for the enzyme

  • Inhibitor (substituted benzaldehydes) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm (for NADH formation)

Procedure:

  • Assay Preparation: In the wells of a microplate, prepare reaction mixtures containing the buffer, enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period at the desired temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactor to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying chemical principles.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Transition State/Intermediate cluster_product Product Benzaldehyde Substituted Benzaldehyde TS Tetrahedral Intermediate Benzaldehyde->TS Nucleophilic Attack Nucleophile Nucleophile Nucleophile->TS Product Addition Product TS->Product Protonation

Caption: Nucleophilic addition to a substituted benzaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Benzaldehyde, Nucleophile) B Select Wavelength (λ) A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance vs. Time C->D E Plot Absorbance vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k') E->F G Calculate Second-Order Rate Constant (k) F->G

Caption: Workflow for UV-Vis kinetic analysis.

Conclusion

References

A Comparative Guide to the Use of 6-Chloro-2,3-difluorobenzaldehyde as a Reference Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control, demanding high-purity, stable, and reliable reference standards for accurate quantification and impurity profiling. 6-Chloro-2,3-difluorobenzaldehyde is a halogenated benzaldehyde derivative that, due to its distinct chemical structure, serves as a crucial reference standard in specific analytical applications. This guide provides a comprehensive comparison of this compound with other relevant halogenated benzaldehyde reference standards, supported by physicochemical data and a general experimental protocol for their analysis by HPLC.

Comparison of Physicochemical Properties

The choice of a reference standard is fundamentally guided by its physicochemical properties, which influence its stability, solubility, and chromatographic behavior. The following table summarizes the key properties of this compound and selected alternative standards.

PropertyThis compound2-Chloro-6-fluorobenzaldehyde4-Chloro-2,6-difluorobenzaldehyde2,6-Difluorobenzaldehyde
Molecular Formula C₇H₃ClF₂O[1]C₇H₄ClFO[2]C₇H₃ClF₂O[3]C₇H₄F₂O[4]
Molecular Weight 176.55 g/mol [1]158.56 g/mol [2]176.55 g/mol [3]142.10 g/mol [4]
Melting Point Not available32-35 °C[2]68-73 °C[3]15-17 °C[4]
Boiling Point Not available104-105 °C[2]Not available82-84 °C/15 mmHg[4]
Solubility Not availableInsoluble in water; Soluble in methanol, ethanol[2]Not availableNot available
Purity (Typical) ≥97%≥99.5% (for reference standard)[2]97%[3]98%[4]

Note: "Not available" indicates that the data was not readily found in the searched sources. Purity levels can vary between suppliers and batches.

Performance Comparison and Selection Rationale

The selection of an appropriate reference standard is critical for the accuracy and reliability of HPLC analyses.[5] While experimental performance data for this compound is not extensively published, a comparative assessment can be inferred from its structural characteristics and the properties of analogous compounds.

  • Specificity: The unique substitution pattern of this compound provides high specificity in chromatographic separations, making it an excellent choice for the identification and quantification of this specific isomer in the presence of other structurally related impurities.

  • Chromatographic Behavior: Halogenation influences the polarity and, consequently, the retention time in reversed-phase HPLC. A study on substituted benzaldehydes showed a correlation between their retention and molecular descriptors.[6] The presence of three halogen substituents in this compound will likely lead to a distinct retention profile compared to less halogenated analogs.

  • Stability: Halogenated benzaldehydes are generally stable compounds, though they should be stored under recommended conditions to prevent degradation.[5] For long-term use, it is advisable to store them in a cool, dark place and under an inert atmosphere.

  • Purity: High purity is a prerequisite for a primary reference standard.[7] Commercially available this compound is typically offered at a purity of ≥97%, which is suitable for many applications. However, for use as a primary standard, further purification or certification may be necessary.

In comparison, alternatives like 2-Chloro-6-fluorobenzaldehyde are well-characterized, with established HPLC methods and availability as high-purity reference standards.[2] The choice between these standards will ultimately depend on the specific analyte being investigated. If the target analyte is this compound, then it is the most appropriate reference standard. If a laboratory is analyzing a range of halogenated benzaldehydes, a suite of individual reference standards would be required for accurate identification and quantification.

Experimental Protocol: HPLC Analysis of Halogenated Benzaldehydes

The following is a general HPLC method adapted from a protocol for 2-Chloro-6-fluorobenzaldehyde, which can be optimized for this compound and other similar compounds.[2]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound of known purity.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water. The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte. For benzaldehyde derivatives, this is typically in the range of 240-260 nm.

  • Injection Volume: 10-20 µL.

4. System Suitability: Before sample analysis, inject a working standard solution multiple times to ensure the system is performing adequately. Key parameters to check include peak area reproducibility (RSD ≤ 2%), theoretical plates, and tailing factor.

5. Analysis and Data Processing: Inject the calibration standards to generate a calibration curve. Then, inject the sample solutions. The concentration of the analyte in the samples is determined by comparing their peak areas to the calibration curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison of reference standards, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Sample_Analysis Analyze Samples Sample_Prep->Sample_Analysis Calibration Generate Calibration Curve System_Suitability->Calibration Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Quantification Quantification Integration->Quantification Standard_Comparison cluster_main This compound cluster_alternatives Alternative Standards cluster_criteria Selection Criteria Main_Standard This compound Alt1 2-Chloro-6-fluorobenzaldehyde Main_Standard->Alt1 Different Substitution Alt2 4-Chloro-2,6-difluorobenzaldehyde Main_Standard->Alt2 Isomeric Difference Alt3 2,6-Difluorobenzaldehyde Main_Standard->Alt3 Different Halogen Composition Specificity Specificity Main_Standard->Specificity Purity Purity Alt1->Purity Alt2->Specificity Availability Availability Alt3->Availability Stability Stability

References

A Comparative Guide to the Biological Activities of Compounds Synthesized from 6-Chloro-2,3-difluorobenzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 6-Chloro-2,3-difluorobenzaldehyde and its analogues represent a class of versatile starting materials for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The unique substitution patterns of these benzaldehydes provide a foundation for developing novel molecules with enhanced biological activities, including antimicrobial and anticancer properties.

This guide offers an objective comparison of the biological performance of key compound classes derived from this compound and its structural analogues. While direct biological activity data for derivatives of this compound are limited in publicly available research, this guide synthesizes data from closely related halogenated benzaldehydes to provide a comprehensive comparative framework. The primary classes of compounds explored include Schiff bases, quinazolines, and benzodiazepines, all of which can be readily synthesized from these aldehyde precursors.

Comparative Analysis of Biological Activity

The biological efficacy of compounds synthesized from halogenated benzaldehydes is frequently evaluated based on their antimicrobial and anticancer activities. The following sections and tables summarize quantitative data from studies on derivatives of analogous benzaldehydes, offering a comparative perspective on their potential.

The antimicrobial potential of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. A lower MIC value indicates greater antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes

Compound ClassStarting Aldehyde AnalogueDerivative/SubstituentTest OrganismMIC (µg/mL)Reference
Schiff Base4-ChlorobenzaldehydeN-(4-chlorobenzylidene)-2-aminobenzothiazoleS. aureus-[1]
E. coli-[1]
Schiff BaseSalicylaldehyde (2-hydroxybenzaldehyde)Thiophene-containing Schiff baseS. aureus-[2]
C. albicans-[2]
Schiff Base4,6-difluoro-2-amino benzothiazole derived Schiff basesN-(4-(dimethyl amino)benzylidene)-4,6-difluoro benzothiazole-2-amineS. aureus-[3]
4-bromo-2-(((4,6-difluoro benzothiazole-2-yl) imino) methyl)phenolE. coli-[3]
N-(3,4-dimethoxybenzylidene)-4,6-difluoro benzothiazole-2-amineRhizopus sp.-[3]

Note: Specific MIC values were not provided in the abstracts of the cited references, but the compounds were reported to have significant activity.

Table 2: Comparative Antimicrobial Activity of Quinazoline Derivatives from Substituted Precursors

Compound ClassStarting Material AnalogueDerivative/SubstituentTest OrganismMIC (µg/mL)Reference
Quinazolinone2-aminobenzoic acid2-styryl-3-substituted-(3H)‒quinazolin‒4‒one derivativesB. subtilis9.07–10.54 (µM)[4]
S. aureus9.07–10.54 (µM)[4]
K. pneumonia9.07–10.54 (µM)[4]
P. aeruginosa9.07–10.54 (µM)[4]
QuinazolinoneAnthranilic acidFused quinazolinonesGram-negative bacteria-[5]
C. albicans-[5]
A. niger-[5]

Note: Specific MIC values were not provided for all compounds in the abstracts of the cited references, but they were reported to have good to excellent activity.

The anticancer potential of these compounds is commonly assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies higher potency in inhibiting cancer cell growth.

Table 3: Comparative Anticancer Activity of Quinazoline Derivatives

Compound ClassStarting Material AnalogueDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Quinazoline6-chloro-anthranilic acid derivative1,5-diaryl-1,4-pentadien-3-one systemMGC-803 (Gastric)<10[6]
Bcap-37 (Breast)<10[6]
PC3 (Prostate)<10[6]
Benzimidazole4-chloro-o-phenylenediamineN-substituted 6-chloro-1H-benzimidazoleVarious1.84 - 10.28 (µg/mL)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of compounds derived from halogenated benzaldehydes.

Synthesis Protocols

Schiff bases are typically synthesized through the condensation reaction of an aldehyde with a primary amine.[2][8]

  • Dissolution: Dissolve equimolar amounts of the substituted benzaldehyde (e.g., this compound) and a primary amine in a suitable solvent, such as ethanol or methanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux: Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

A common method for synthesizing 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with an appropriate reagent.[4][5]

  • Acylation: React anthranilic acid with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base to form an N-acylanthranilic acid.

  • Cyclization: Cyclize the N-acylanthranilic acid by heating with a dehydrating agent, such as acetic anhydride, to form a benzoxazinone intermediate.

  • Amination: React the benzoxazinone with an amine or hydrazine to yield the corresponding 3-substituted quinazolin-4(1H)-one.

  • Purification: Purify the product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using spectroscopic methods.

Biological Evaluation Protocols

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key synthetic pathways and a hypothetical signaling pathway that could be targeted by these compounds.

Synthesis_of_Schiff_Bases Aldehyde This compound Intermediate Intermediate Aldehyde->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate Condensation (-H2O) SchiffBase Schiff Base Intermediate->SchiffBase

Caption: General synthetic workflow for Schiff base formation.

Synthesis_of_Quinazolinones AnthranilicAcid Anthranilic Acid Analogue Benzoxazinone Benzoxazinone Intermediate AnthranilicAcid->Benzoxazinone + Acyl Chloride - HCl Quinazolinone Quinazolinone Derivative Benzoxazinone->Quinazolinone + Amine - H2O

Caption: Synthetic pathway for Quinazolinone derivatives.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Compound Quinazoline Derivative Receptor Cell Surface Receptor (e.g., EGFR) Compound->Receptor Inhibition KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade ProApoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) KinaseCascade->ProApoptotic Activation Caspase Caspase Activation ProApoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical apoptosis induction pathway by a quinazoline derivative.

References

Safety Operating Guide

6-Chloro-2,3-difluorobenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 6-Chloro-2,3-difluorobenzaldehyde are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical that requires strict adherence to established protocols. The following guide provides detailed, step-by-step procedures for its safe disposal, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Before handling, it is essential to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).

Hazard Classification Category Hazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1 / 2Causes severe eye damage or serious eye irritation.[1]
Skin SensitisationCategory 1May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Core Disposal Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound. As such, it must not be mixed with non-halogenated chemical waste.[3][4] Proper segregation is the most critical step in its disposal to ensure it is sent to the correct waste treatment facility, typically one that uses high-temperature incineration with scrubbers to neutralize harmful byproducts like Hydrogen Chloride and Hydrogen Fluoride.[5]

Detailed Disposal Protocol

Follow these steps to ensure the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Minimum PPE: Wear a fully buttoned laboratory coat, nitrile rubber gloves, and ANSI-approved chemical splash goggles.[6]

  • Enhanced PPE: When handling larger quantities or in situations with a higher risk of splashing, consider double-gloving, a face shield, and a chemical-resistant apron.

  • Work Area: Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of vapors.[3]

2. Waste Collection:

  • Designated Container: Collect all waste containing this compound, including unused material, reaction residues, and contaminated solvents, in a designated hazardous waste container.[3]

  • Container Material: Use a compatible container, such as a polyethylene carboy, clearly marked for "Halogenated Organic Waste".[4][6] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[6]

  • Glassware Decontamination: Rinse any contaminated glassware with a suitable solvent (e.g., acetone). This rinsate is also considered hazardous and must be collected in the same halogenated waste container.[3]

3. Container Labeling:

  • Mandatory Information: The waste container must be clearly labeled with the words "Hazardous Waste".[3]

  • Contents: List the full chemical name, "this compound," and any other chemicals present in the container.[3] Maintain a log of the approximate quantities of each component added.

  • Hazard Identification: Attach the appropriate hazard pictograms (e.g., corrosive, irritant).

4. Temporary Storage (Satellite Accumulation):

  • Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment tray within a fume hood or a ventilated, approved chemical storage cabinet.

  • Segregation: Keep the container segregated from incompatible materials, particularly acids, bases, and strong oxidizing agents.[6]

  • Closure: Always keep the waste container tightly closed except when adding waste.

5. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.[3]

  • Treatment Method: Do not dispose of this chemical down the drain or by evaporation.[6] The standard final disposal method is incineration in a licensed and approved waste disposal plant equipped to handle halogenated compounds.[1][2][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal A Waste Identification (this compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste & Rinsate in Designated Halogenated Waste Container B->C D Securely Cap & Clean Container Exterior C->D E Label Container: 'Hazardous Waste' & Contents D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup with Environmental Health & Safety (EHS) F->G H Transport to Approved Waste Disposal Facility (Incineration) G->H

Caption: Workflow for the safe disposal of halogenated chemical waste.

Physical and Chemical Properties

This table summarizes key quantitative data for this compound.

Property Value
CAS Number 797791-33-4[7]
Molecular Formula C₇H₃ClF₂O[7]
Molecular Weight 176.55 g/mol [7]
Appearance Solid
InChIKey YVKZXQCYLHFHIR-UHFFFAOYSA-N[7]

References

Essential Safety and Operational Guide for 6-Chloro-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 6-Chloro-2,3-difluorobenzaldehyde.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized in the table below.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE TypeSpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield that meets ANSI Z.87.1 standards.[3][4]Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5]Prevents skin contact which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A respirator may be required if ventilation is inadequate.[3]Minimizes the inhalation of vapors that can cause respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm the fume hood is functioning correctly.

    • Gather all necessary PPE and handling equipment.

  • Handling :

    • Always handle the chemical inside a certified chemical fume hood.

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

    • After handling, wash hands and any exposed skin thoroughly.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Spills For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification :

    • This compound waste is classified as hazardous.[6]

  • Segregation and Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Final Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.[1][7] This should be done through a licensed professional waste disposal service.[8]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Transfer Chemical in Fume Hood prep2->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 disp1 Collect Waste in Labeled Hazardous Waste Container handle2->disp1 clean2 Remove and Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Waste Disposal disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.